molecular formula C16H22N2O2 B599458 Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 147611-02-7

Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B599458
CAS No.: 147611-02-7
M. Wt: 274.364
InChI Key: MRPJBKSNZXBKSF-UHFFFAOYSA-N
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Description

Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate is a useful research compound. Its molecular formula is C16H22N2O2 and its molecular weight is 274.364. The purity is usually 95%.
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Properties

IUPAC Name

benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c17-14-10-16(11-14)6-8-18(9-7-16)15(19)20-12-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPJBKSNZXBKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(C2)N)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670271
Record name Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147611-02-7
Record name Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, a valuable building block in medicinal chemistry. The 7-azaspiro[3.5]nonane scaffold is a key structural motif in the development of novel therapeutics, particularly as agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and related metabolic disorders. This document details a proposed synthetic route, including experimental protocols for key transformations, and outlines the expected analytical characterization of the target compound. Furthermore, it visualizes the relevant GPR119 signaling pathway and a general experimental workflow for the synthesis of this class of compounds.

Introduction

The 7-azaspiro[3.5]nonane core is a conformationally rigid, three-dimensional scaffold that has garnered significant interest in drug discovery. Its unique architecture allows for the precise spatial orientation of substituents, making it an attractive framework for designing potent and selective ligands for various biological targets. Derivatives of this scaffold have been extensively explored as GPR119 agonists.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, and its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[1]

This guide focuses on the synthesis and characterization of a key intermediate, this compound, which can serve as a versatile precursor for the development of novel GPR119 agonists and other bioactive molecules.

Proposed Synthesis

The synthesis of this compound can be achieved via a multi-step sequence starting from commercially available materials. A plausible synthetic route involves the initial construction of the spirocyclic ketone, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, followed by a reductive amination to yield the target primary amine.

Synthesis of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

The formation of the spirocyclic ketone can be accomplished through a [2+2] cycloaddition reaction. A similar procedure has been reported for the synthesis of the tert-butyl protected analogue.

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Cbz-4-methylenepiperidine and a zinc-copper couple in a suitable solvent like tert-butyl methyl ether.

  • Cool the mixture to a suitable temperature (e.g., 15 °C).

  • Slowly add a solution of trichloroacetyl chloride in an appropriate solvent (e.g., DME) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Stir the mixture for several hours and then filter to remove solid residues.

  • Separate the aqueous and organic layers. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

Reductive Amination to Yield this compound

The conversion of the ketone to the primary amine is a critical step. Direct reductive amination using an ammonia source is a common method for this transformation.

Experimental Protocol:

While a specific protocol for this substrate is not published, a general procedure for the reductive amination of cyclic ketones can be adapted:

  • Dissolve Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in a suitable solvent, such as methanol or ethanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding water or a dilute acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following tables summarize the expected and reported data for the target compound and its precursor.

Physical and Chemical Properties
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate147610-98-8C₁₆H₁₉NO₃273.33
This compound147611-02-7C₁₆H₂₂N₂O₂274.36
Spectroscopic Data (Predicted)

Detailed, experimentally verified spectroscopic data for this compound is not widely published. The following are predicted NMR chemical shifts based on the analysis of the 7-azaspiro[3.5]nonan-1-one scaffold and related structures.

Table 1: Predicted ¹H NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.25 - 7.40m
Benzyl-CH₂~5.1s
Piperidine-H (axial/equatorial)3.0 - 3.8m
Cyclobutane-H (adjacent to amine)~3.0 - 3.4m
Cyclobutane-H1.8 - 2.4m
Piperidine-H (axial/equatorial)1.5 - 2.0m
NH₂1.5 - 3.0 (broad)s

Table 2: Predicted ¹³C NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)
C=O (Carbamate)~155
Aromatic-C127 - 137
Benzyl-CH₂~67
C-2 (C-NH₂)~50
Spiro-C~40
Piperidine-C40 - 50
Cyclobutane-C25 - 40

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from a commercially available starting material to the target amine.

G start N-Cbz-4-methylenepiperidine ketone Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate start->ketone [2+2] Cycloaddition (Trichloroacetyl chloride, Zn/Cu) amine This compound ketone->amine Reductive Amination (NH4OAc, NaBH3CN)

Proposed Synthesis of this compound
GPR119 Signaling Pathway

Derivatives of the 7-azaspiro[3.5]nonane scaffold are known to act as agonists of GPR119. The activation of this receptor initiates a signaling cascade that is beneficial for glucose homeostasis.

G cluster_cell Pancreatic β-cell / Intestinal L-cell agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) gpr119 GPR119 Receptor agonist->gpr119 Binds to g_protein Gαs Protein gpr119->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates secretion Insulin / GLP-1 Secretion pka->secretion Promotes

GPR119 Agonist Signaling Pathway

Conclusion

This compound is a key synthetic intermediate for the development of novel therapeutic agents, particularly GPR119 agonists. This technical guide has outlined a plausible and detailed synthetic route, provided expected characterization data, and visualized the relevant biological pathway and synthetic workflow. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration and development of new molecules based on the 7-azaspiro[3.5]nonane scaffold. Further experimental validation of the proposed synthesis and full characterization of the target compound are warranted to fully establish its utility as a versatile building block.

References

An In-depth Technical Guide to Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS Number: 147611-02-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, identified by CAS number 147611-02-7, is a spirocyclic organic compound that has garnered interest in the field of medicinal chemistry. Its rigid three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties and applications of this compound, with a focus on its role as a key building block in the synthesis of bioactive molecules, particularly agonists of G protein-coupled receptor 119 (GPR119).

Chemical and Physical Properties

Precise, experimentally verified physicochemical data for this compound is not extensively documented in publicly available literature. The following table summarizes available data, some of which may be based on computational predictions.

PropertyValueSource
CAS Number 147611-02-7N/A
Molecular Formula C₁₆H₂₂N₂O₂[1]
Molecular Weight 274.36 g/mol [1]
Appearance Off-white to light yellow powderVendor Data
Density 1.18 g/cm³[1]
Boiling Point 420 °C[1]
Flash Point 208 °C[1]
Refractive Index 1.594[1]
Vapor Pressure 0 mmHg at 25°C[1]

Synthesis and Use in Drug Discovery

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules for drug discovery. The amino group at the 2-position serves as a critical functional handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Role as a Building Block for GPR119 Agonists

The most prominent application of the 7-azaspiro[3.5]nonane scaffold is in the development of agonists for GPR119, a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it a promising target for the treatment of type 2 diabetes mellitus.[2][3]

Derivatives of 7-azaspiro[3.5]nonane have been synthesized and optimized to create potent and selective GPR119 agonists. The rigid spirocyclic core is believed to orient the substituent groups in a favorable conformation for binding to the receptor.[2]

Below is a conceptual workflow illustrating the use of this compound as a starting material for the synthesis of GPR119 agonists.

GPR119_Agonist_Synthesis_Workflow A This compound (CAS 147611-02-7) B Amide Coupling or Reductive Amination A->B C Functionalized 7-Azaspiro[3.5]nonane Intermediate B->C D Further Synthetic Modifications (e.g., Suzuki Coupling, etc.) C->D E Final GPR119 Agonist Candidate D->E

Caption: Conceptual workflow for GPR119 agonist synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 7-azaspiro[3.5]nonane-based GPR119 agonists.

In Vitro GPR119 Activity Assay (cAMP Measurement)

This assay is designed to measure the ability of a test compound to activate the GPR119 receptor in a cellular context, typically by quantifying the downstream increase in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture: A stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded into 384-well plates and incubated overnight to allow for attachment.

  • Assay Buffer Incubation: The culture medium is removed, and the cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature to prevent the degradation of cAMP.

  • Compound Addition: The test compound, such as a derivative of this compound, is added to the wells at various concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 30-60 minutes) at room temperature to allow for receptor activation and cAMP production.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a LANCE Ultra cAMP kit or a similar technology.

  • Data Analysis: The concentration-response curve is plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is calculated to determine the potency of the compound.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Rat Model of Type 2 Diabetes

This in vivo experiment evaluates the glucose-lowering efficacy of a test compound in a diabetic animal model.

Methodology:

  • Animal Model: Type 2 diabetes is induced in male Sprague-Dawley rats through a combination of a high-fat diet and a low dose of streptozotocin.

  • Fasting: The diabetic rats are fasted overnight prior to the experiment.

  • Compound Administration: The test compound or a vehicle control is administered orally at a predetermined dose.

  • Glucose Challenge: After a set time (e.g., 30 or 60 minutes) following compound administration, a glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Blood Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the compound-treated and vehicle-treated groups to assess the glucose-lowering effect of the test compound.

OGTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Induce Type 2 Diabetes in Sprague-Dawley Rats B Overnight Fasting A->B C Oral Administration of Test Compound or Vehicle B->C D Oral Glucose Challenge (2 g/kg) C->D E Serial Blood Sampling (0, 15, 30, 60, 120 min) D->E F Measure Blood Glucose Levels E->F G Calculate Glucose AUC F->G H Compare Treatment vs. Vehicle G->H

Caption: Experimental workflow for the Oral Glucose Tolerance Test.

Signaling Pathway

The therapeutic rationale for developing GPR119 agonists based on the 7-azaspiro[3.5]nonane scaffold lies in the receptor's role in glucose homeostasis. The diagram below illustrates the signaling pathway initiated by the activation of GPR119.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell cluster_effect Physiological Effect agonist 7-Azaspiro[3.5]nonane GPR119 Agonist gpr119 GPR119 agonist->gpr119 binds g_protein Gαs gpr119->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp ↑ cAMP ac->camp produces pka PKA camp->pka epac2 Epac2 camp->epac2 insulin ↑ Insulin Secretion (β-cell) pka->insulin glp1 ↑ GLP-1 Secretion (L-cell) pka->glp1 epac2->insulin epac2->glp1 glucose_homeostasis Improved Glucose Homeostasis insulin->glucose_homeostasis glp1->glucose_homeostasis

Caption: GPR119 signaling pathway in glucose homeostasis.

Conclusion

This compound is a valuable chemical entity for drug discovery and development. Its primary significance lies in its utility as a versatile building block for the synthesis of novel compounds, most notably GPR119 agonists with potential applications in the treatment of type 2 diabetes. While detailed information on the standalone properties and synthesis of this specific compound is limited, its structural importance within a promising class of therapeutic agents is well-established. Further research into derivatives of this scaffold may lead to the development of new and effective treatments for metabolic diseases.

References

The Azaspiro[3.5]nonane Core: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azaspiro[3.5]nonane scaffold has emerged as a significant structural motif in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity. This spirocyclic system, consisting of a cyclobutane ring fused to a piperidine ring through a common carbon atom, offers a unique topographical landscape for the precise spatial arrangement of pharmacophoric features. This attribute allows for enhanced binding affinity and selectivity to a variety of biological targets, moving beyond the "flatland" of traditional aromatic compounds. This guide provides a comprehensive overview of the azaspiro[3.5]nonane core's role in drug discovery, focusing on its application in the development of GPR119 agonists, SARS-CoV-2 3CLpro inhibitors, and sigma receptor modulators.

Physicochemical Properties of the Azaspiro[3.5]nonane Core

The physicochemical properties of the azaspiro[3.5]nonane core contribute to its utility as a drug-like scaffold. The rigid, saturated nature of the ring system often leads to improved metabolic stability and aqueous solubility compared to more lipophilic, aromatic systems. The specific substitution pattern on the azaspiro[3.5]nonane core significantly influences its overall properties.

Below is a comparison of the key computed physicochemical properties for the parent 7-azaspiro[3.5]nonane, a commonly used isomer in drug discovery. These values are computationally predicted and may vary from experimental results.

Property7-Azaspiro[3.5]nonane
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol [1]
Predicted pKa (strongest basic) 10.5
Predicted XLogP3 1.8[1]
Predicted Water Solubility 15.5 g/L[2]
Topological Polar Surface Area 12 Ų[1]
Complexity 97.1[1]

General Synthetic Strategies

The synthesis of functionalized azaspiro[3.5]nonane derivatives is a critical aspect of their application in medicinal chemistry. Various synthetic routes have been developed, often involving multi-step sequences to construct the core and introduce desired substituents. A generalized workflow for the synthesis of 7-azaspiro[3.5]nonane derivatives is outlined below.

cluster_synthesis General Synthetic Workflow for 7-Azaspiro[3.5]nonane Derivatives start Starting Materials (e.g., piperidine derivatives, cyclobutanone) step1 Ring Formation/ Core Construction start->step1 Multi-step synthesis step2 Functionalization/ Substitution step1->step2 Introduction of R groups step3 Purification and Characterization step2->step3 Chromatography, NMR, MS final_product Target Azaspiro[3.5]nonane Derivative step3->final_product cluster_gpr119 GPR119 Signaling Pathway agonist 7-Azaspiro[3.5]nonane Agonist gpr119 GPR119 Receptor agonist->gpr119 Binds to g_protein Gs Protein Activation gpr119->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp cAMP Production ac->camp ATP to cAMP pka PKA Activation camp->pka insulin Insulin Secretion (Pancreatic β-cells) pka->insulin glp1 GLP-1 Secretion (Intestinal L-cells) pka->glp1

References

Technical Guide: Spectroscopic and Synthetic Profile of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route from a readily available precursor and presents predicted spectroscopic data based on analogous structures and established principles of analytical chemistry.

Introduction

This compound is a spirocyclic diamine derivative with potential applications in medicinal chemistry and drug discovery. The rigid 7-azaspiro[3.5]nonane scaffold offers a unique three-dimensional architecture that can be valuable for exploring chemical space in the design of novel therapeutic agents. This guide details a proposed synthetic pathway and the expected analytical characterization of the title compound.

Proposed Synthesis: Reductive Amination

The synthesis of this compound can be achieved through the reductive amination of its corresponding ketone precursor, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. This common and efficient one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Experimental Protocol:

Materials:

  • Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • To a solution of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in methanol (0.1-0.2 M), add ammonium acetate (10-20 eq).

  • If necessary, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data (Predicted)

The following tables present the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for similar compounds.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 3.0 - 3.4m-
H-1, H-3~ 1.8 - 2.2m-
H-4, H-5~ 1.6 - 2.0m-
H-6, H-8~ 3.4 - 3.8m-
H-9~ 1.5 - 1.9m-
-NH₂~ 1.5 - 2.5 (broad s)s-
-CH₂-Ph~ 5.1s-
-Ph~ 7.3 - 7.4m-
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 45 - 55
C-1, C-3~ 30 - 40
C-4, C-5~ 20 - 30
C-6, C-8~ 40 - 50
C-9~ 30 - 40
Spiro C~ 35 - 45
-C=O~ 155
-CH₂-Ph~ 67
-Ph (ipso)~ 137
-Ph (o, m, p)~ 127 - 129
Predicted Mass Spectrometry Data
ParameterValue
Molecular FormulaC₁₆H₂₂N₂O₂
Molecular Weight274.36 g/mol
[M+H]⁺ (ESI-MS)m/z 275.17

Workflow and Pathway Visualization

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

G Synthesis Workflow cluster_synthesis Synthesis Start Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Reagents Ammonium Acetate, NaBH3CN, MeOH Start->Reagents 1. Reaction Reductive Amination Reagents->Reaction 2. Workup Quenching, Extraction, Drying Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product This compound Purification->Product 5.

Caption: Synthetic workflow for this compound.

G Spectroscopic Analysis Logical Flow Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (ESI-MS) Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical flow for the spectroscopic analysis of the final product.

Technical Guide to Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate: Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, a valuable building block in medicinal chemistry. This document details its commercial availability and purity, provides an exemplary experimental protocol for the synthesis of the core scaffold, and explores its application in drug discovery, particularly in the context of G protein-coupled receptor 119 (GPR119) agonism.

Commercial Availability and Purity

This compound and its closely related analog, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, are available from a number of chemical suppliers. The 'oxo' analog is frequently marketed as a PROTAC (Proteolysis Targeting Chimera) linker, highlighting the utility of this spirocyclic scaffold in the development of novel therapeutics.

The following tables summarize the commercial availability and purity of this compound and its 'oxo' counterpart. Data is compiled from various supplier catalogs.

Table 1: Commercial Availability of this compound

SupplierCAS NumberPurityAvailable Quantities
Parchem147611-02-7Not specifiedInquire for details
Laibo Chem147611-02-7Not specified1g
Chemrio147611-02-7Not specifiedInquire for details
2a biotech147611-02-7Not specifiedInquire for details
Synthonix Corporation (via Sigma-Aldrich)147611-02-7Not specifiedInquire for details

Table 2: Commercial Availability of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

SupplierCAS NumberPurityAvailable Quantities
ChemScene147610-98-8≥95%Inquire for details
MedChemExpress147610-98-8Not specifiedInquire for details
BLDpharm147610-98-8Not specifiedInquire for details

The 7-Azaspiro[3.5]nonane Scaffold in Drug Discovery

The 7-azaspiro[3.5]nonane scaffold is a key structural motif in the design of novel therapeutic agents due to its conformational rigidity and three-dimensional character.[1] This spirocyclic system is of significant interest in medicinal chemistry as it allows for the precise spatial orientation of functional groups, which can lead to enhanced potency and selectivity for biological targets.

A notable application of 7-azaspiro[3.5]nonane derivatives is in the development of GPR119 agonists for the treatment of type 2 diabetes. GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it an attractive target for anti-diabetic drugs.

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to enhanced insulin secretion. The receptor is coupled to the Gαs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).

GPR119_Signaling_Pathway Agonist GPR119 Agonist (e.g., 7-azaspiro[3.5]nonane derivative) GPR119 GPR119 Receptor Agonist->GPR119 binds Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes

GPR119 Signaling Pathway

Experimental Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • Fmoc-4-amino-1-Boc-piperidine

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v)

  • 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Loading:

    • Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.

    • Drain the DCM and add a solution of Fmoc-4-amino-1-Boc-piperidine (1.5 eq) and DIEA (4.0 eq) in anhydrous DCM.

    • Agitate the mixture for 4 hours at room temperature.

    • Wash the resin sequentially with DCM, DMF, and MeOH, then dry under vacuum.

  • Fmoc-Deprotection and Acylation:

    • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF.

    • In a separate flask, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF.

    • Add the activated acid solution to the resin and agitate for 6 hours.

    • Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.

  • Dieckmann Condensation and Decarboxylation:

    • Swell the resin in anhydrous THF.

    • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF and agitate at 60°C for 8 hours to effect the Dieckmann condensation.

    • Wash the resin with THF.

    • For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120°C for 4 hours.

    • Wash the resin with water, DMF, DCM, and MeOH, then dry under vacuum.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of 1% TFA in DCM for 1 hour.

    • Filter the resin and collect the filtrate containing the 7-azaspiro[3.5]nonan-1-one core.

Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Isolation Resin 2-Chlorotrityl Chloride Resin Loading Resin Loading (Fmoc-4-amino-1-Boc-piperidine) Resin->Loading Fmoc_Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Loading->Fmoc_Deprotection Acylation Acylation (Activated Carboxylic Acid) Fmoc_Deprotection->Acylation Dieckmann Dieckmann Condensation (K-tert-butoxide) Acylation->Dieckmann Decarboxylation Decarboxylation (DMSO/H2O, 120°C) Dieckmann->Decarboxylation Cleavage Cleavage from Resin (1% TFA/DCM) Decarboxylation->Cleavage Product 7-Azaspiro[3.5]nonan-1-one Core Product Cleavage->Product

Solid-Phase Synthesis Workflow

This synthesized core can then be further functionalized in solution-phase to introduce the amino group at the 2-position and the benzyl carboxylate at the 7-position to yield the target compound, this compound.

References

An In-depth Technical Guide to Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate and its derivatives. This class of compounds has garnered significant interest, particularly as agonists for G protein-coupled receptor 119 (GPR119) and as linkers in Proteolysis Targeting Chimeras (PROTACs), highlighting their therapeutic potential in metabolic diseases and targeted protein degradation.

Core Structure and Derivatives

The foundational scaffold, 7-azaspiro[3.5]nonane, offers a rigid three-dimensional structure that is advantageous in drug design for positioning interacting moieties for optimal target binding.[1] The derivatives discussed herein primarily feature a benzyl carbamate at the 7-position, providing a handle for further modification, and various substitutions on the spirocyclic core that modulate their biological activity.

Synthesis of 7-Azaspiro[3.5]nonane Derivatives

The synthesis of 7-azaspiro[3.5]nonane derivatives, particularly those developed as GPR119 agonists, involves a multi-step process. A general synthetic workflow is initiated from a protected piperidine derivative, which undergoes a series of reactions to construct the spirocyclic core.

A key publication by Matsuda et al. in Bioorganic & Medicinal Chemistry (2018) details the synthesis of a novel class of 7-azaspiro[3.5]nonane GPR119 agonists.[2] The general approach involves the construction of the azaspiro[3.5]nonane core followed by N-capping of the piperidine and functionalization of the cyclobutane ring.

General Synthetic Workflow

A representative synthetic scheme for these derivatives is outlined below. The process typically starts with a commercially available piperidine precursor, which is elaborated to introduce the cyclobutane ring, followed by functionalization to yield the final products.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Functionalization A Protected 4-aminopiperidine B Coupling with cyclobutanecarboxylic acid derivative A->B C Spirocyclization (e.g., Dieckmann condensation) B->C D Decarboxylation C->D E 7-Azaspiro[3.5]nonane Core D->E F N-capping of Piperidine E->F G Modification of cyclobutane ring F->G H Final Analog G->H GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Receptor Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion Agonist 7-Azaspiro[3.5]nonane Agonist Agonist->GPR119 binds PROTAC_Pathway PROTAC PROTAC Molecule (with Azaspiro Linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC releases Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

References

Methodological & Application

Application Note: Protocols for Amide Coupling with Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the amide coupling of various carboxylic acids with Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, a sterically hindered secondary amine. The spirocyclic nature of this amine can present challenges for standard amide bond formation, often resulting in low yields or slow reaction times.[1][2][3] This application note outlines three robust protocols employing common coupling reagents to address these challenges: HATU-mediated coupling, EDC/HOBt-mediated coupling, and the acyl chloride method.

General Workflow for Amide Coupling

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification cluster_analysis Analysis reagents Dissolve Carboxylic Acid and Amine Separately add_reagents Add Coupling Reagents and Base reagents->add_reagents Combine reaction Stir at RT or Heat (Monitor by TLC/LC-MS) add_reagents->reaction quench Quench Reaction reaction->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: General workflow for amide coupling reactions.

Experimental Protocols

Three common methods for amide coupling with sterically hindered amines are presented below. The choice of method may depend on the specific carboxylic acid substrate and the desired scale of the reaction.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for challenging substrates.[4][5] It rapidly forms an active ester with the carboxylic acid, which then readily reacts with the amine.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add this compound (1.1 eq).

  • Add HATU (1.2 eq) to the mixture.

  • Add DIPEA or TEA (3.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely used and cost-effective coupling system.[4][6] The addition of HOBt minimizes racemization for chiral carboxylic acids and improves coupling efficiency.

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC hydrochloride

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add EDC hydrochloride (1.2 eq) to the solution.

  • Add DIPEA or TEA (3.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Acyl Chloride Method

For particularly unreactive amines or when other methods fail, conversion of the carboxylic acid to the highly reactive acyl chloride is a robust strategy.[7][8] This method requires an additional step but often provides excellent yields.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Oxalyl chloride or Thionyl chloride

  • Catalytic amount of anhydrous DMF

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring equipment under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

Step A: Formation of the Acyl Chloride

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure. It is crucial to ensure all excess oxalyl/thionyl chloride is removed. The crude acyl chloride is typically used immediately in the next step without further purification.

Step B: Amide Coupling

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM under an inert atmosphere.

  • In a separate flask, dissolve this compound (1.1 eq) and TEA or pyridine (2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Protocols

The following table summarizes the key parameters for the described amide coupling protocols. Actual yields will be substrate-dependent.

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtProtocol 3: Acyl Chloride
Carboxylic Acid Activation In situ active ester formationIn situ active ester formationConversion to acyl chloride
Coupling Reagent HATUEDC / HOBtOxalyl or Thionyl Chloride
Base DIPEA or TEADIPEA or TEATEA or Pyridine
Solvent DMF or DCMDMF or DCMDCM or THF
Reaction Temperature Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 2-16 hours12-24 hours1-4 hours (coupling step)
Key Advantages High efficiency, low racemizationCost-effective, common reagentsHighly effective for unreactive partners
Key Disadvantages Higher cost, byproduct removalSlower for hindered aminesRequires extra step, moisture sensitive

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • HATU and other coupling reagents can be hazardous; consult the Safety Data Sheet (SDS) before use.

  • Oxalyl chloride and thionyl chloride are corrosive and react violently with water, releasing toxic gases. Handle with extreme care under an inert atmosphere.

  • DIPEA, TEA, and pyridine are corrosive and have strong odors.

  • DCM and DMF are hazardous solvents. Avoid inhalation and skin contact.

References

Application Notes and Protocols for the Synthesis of a PROTAC Utilizing an Azaspiro[3.5]nonane Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] A PROTAC consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[2]

Rigid linkers, such as those incorporating azaspiro[3.5]nonane scaffolds, are of increasing interest in PROTAC design. They can offer improved potency and pharmacokinetic profiles by pre-organizing the molecule into a conformation favorable for ternary complex formation. This document provides a generalized, step-by-step guide to the synthesis of a PROTAC employing an azaspiro[3.5]nonane linker, based on established synthetic methodologies for PROTACs.

PROTAC Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow Overview

The synthesis of a PROTAC with an azaspiro[3.5]nonane linker is a multi-step process. A modular approach is typically employed, involving the sequential coupling of the E3 ligase ligand and the target protein ligand to the bifunctional azaspiro[3.5]nonane linker.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Functionalized Azaspiro[3.5]nonane Linker Step1 Step 1: Couple E3 Ligase Ligand Start->Step1 Intermediate Linker-E3 Ligase Intermediate Step1->Intermediate Step2 Step 2: Couple Target Protein Ligand Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: General experimental workflow for PROTAC synthesis.

Experimental Protocols

The following protocols describe a generalized synthesis of a PROTAC using a bifunctional azaspiro[3.5]nonane linker. This example assumes the linker has two addressable functional groups (e.g., a carboxylic acid and a protected amine) for sequential coupling.

Materials and Reagents

ReagentSupplierPurpose
Boc-7-azaspiro[3.5]nonane-2-carboxylic acidCommercialAzaspiro[3.5]nonane linker
Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative)Custom SynthesisE3 Ligase binding moiety
Carboxylic acid-functionalized Warhead (e.g., JQ1 derivative)Custom SynthesisTarget Protein binding moiety
HATUCommercialAmide coupling reagent
DIPEACommercialBase
Anhydrous DMFCommercialSolvent
Trifluoroacetic acid (TFA)CommercialBoc deprotection reagent
Dichloromethane (DCM)CommercialSolvent
Preparative HPLC systemN/APurification
LC-MS systemN/AReaction monitoring and analysis
NMR spectrometerN/AStructural characterization

Protocol 1: Coupling of E3 Ligase Ligand to the Azaspiro[3.5]nonane Linker

This protocol describes the amide bond formation between the carboxylic acid of the linker and an amine-functionalized E3 ligase ligand.

  • To a solution of Boc-7-azaspiro[3.5]nonane-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the amine-functionalized E3 ligase ligand (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected Linker-E3 Ligase intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the secondary amine on the azaspiro[3.5]nonane linker.

  • Dissolve the Boc-protected Linker-E3 Ligase intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting TFA salt of the Linker-E3 Ligase intermediate can often be used directly in the next step after drying under high vacuum.

Protocol 3: Coupling of the Target Protein Ligand (Warhead)

This protocol describes the final amide bond formation between the deprotected linker-E3 ligase intermediate and a carboxylic acid-functionalized warhead.

  • To a solution of the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq to neutralize the TFA salt).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of the deprotected Linker-E3 Ligase intermediate (from Protocol 2, 1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product directly by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Data Presentation

Table 1: Hypothetical Yields for PROTAC Synthesis Steps

StepProductStarting Material (mg)Product (mg)Yield (%)
1. E3 Ligase CouplingBoc-Linker-E3 Ligase Intermediate10012575
2. Boc DeprotectionLinker-E3 Ligase Intermediate (TFA salt)125120~quant.
3. Warhead Coupling and PurificationFinal PROTAC1206550

Table 2: Hypothetical Biological Evaluation Data for the Final PROTAC

ParameterValueAssay
DC5050 nMWestern Blot or HiBiT Assay
Dmax>90%Western Blot or HiBiT Assay
Binding Affinity (POI)100 nMIsothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)
Binding Affinity (E3 Ligase)250 nMIsothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)

Conclusion

The synthesis of PROTACs utilizing rigid linkers like azaspiro[3.5]nonane represents a promising strategy for developing potent and selective protein degraders. The generalized protocols provided herein, based on standard amide coupling reactions, offer a viable synthetic route. However, the optimization of reaction conditions, purification methods, and the choice of protecting groups will be crucial for a successful synthesis. Further research and publication of detailed experimental procedures for PROTACs incorporating azaspiro[3.5]nonane linkers are needed to fully enable researchers in this exciting area of drug discovery.

References

Application Notes and Protocols for the Synthesis of an E3 Ligase-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Coupling Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate to an E3 Ligase Ligand

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's ubiquitin-proteasome system to ubiquitinate and subsequently degrade the target protein.[3] The linker component is critical, as its composition, length, and attachment points significantly influence the physicochemical properties and biological activity of the PROTAC.[4][]

This document provides detailed application notes and a protocol for the coupling of this compound, a spirocyclic linker, to a carboxylic acid-functionalized E3 ligase ligand. The protocol describes a standard amide bond formation reaction, a widely used and reliable method in PROTAC synthesis.[6][7][8] For the purpose of this protocol, a pomalidomide derivative featuring a carboxylic acid handle will be used as a representative E3 ligase ligand for Cereblon (CRBN), a commonly recruited E3 ligase in PROTAC design.[9][10]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to catalytically induce the degradation of more target protein molecules.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC Mechanism of Action.

Experimental Workflow

The synthesis of the E3 ligase-linker conjugate involves a single amide coupling step, followed by purification and characterization.

Experimental_Workflow Start Starting Materials: - this compound - Pomalidomide-linker-COOH - HATU, DIPEA, DMF Coupling Amide Coupling Reaction Start->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (Flash Chromatography or Preparative HPLC) Workup->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Product Final Product: E3 Ligase-Linker Conjugate Characterization->Final_Product

Figure 2: Synthetic Workflow.

Experimental Protocol

This protocol details the coupling of this compound to a representative carboxylic acid-functionalized pomalidomide derivative.

Materials and Reagents:

  • This compound (1.0 eq)

  • Pomalidomide-linker-COOH (e.g., 4-((1-(7-amino-1,3-dioxoisoindolin-4-yl)piperidin-2-yl)methyl)benzoic acid) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve the Pomalidomide-linker-COOH (1.1 eq) in anhydrous DMF in a round-bottom flask.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine linker to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final E3 ligase-linker conjugate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of the E3 ligase-linker conjugate. Note: These values are representative of typical amide coupling reactions in PROTAC synthesis and may vary based on specific substrates and reaction conditions.

Table 1: Reaction Parameters and Yield

ParameterValue
Equivalents (Amine Linker : E3 Ligand-COOH : HATU : DIPEA) 1.0 : 1.1 : 1.2 : 3.0
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 4-12 hours
Typical Yield 60-85%
Purity (post-purification) >95% (by HPLC)

Table 2: Characterization Data

Analysis MethodExpected Result
LC-MS A single major peak corresponding to the calculated mass of the product.
¹H NMR Peaks consistent with the structures of both the linker and the E3 ligase ligand, with characteristic shifts indicating amide bond formation.
¹³C NMR Resonances corresponding to all carbons in the final conjugate.

Conclusion

This application note provides a detailed protocol for the successful coupling of this compound to a carboxylic acid-functionalized E3 ligase ligand via amide bond formation. The use of HATU and DIPEA in DMF provides a reliable and high-yielding method for the synthesis of the E3 ligase-linker conjugate, a key intermediate in the construction of PROTACs. The provided workflow and representative data serve as a valuable resource for researchers in the field of targeted protein degradation. Further steps would involve the coupling of this intermediate to a POI ligand to complete the synthesis of the final PROTAC molecule.

References

Application Notes: Conjugation of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate to a Target Protein Binder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the covalent attachment of a small molecule, Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, to a target protein binder. This small molecule features a reactive primary amine, making it suitable for conjugation to proteins through well-established bioconjugation techniques. The 7-azaspiro[3.5]nonane scaffold is a key structural motif in the development of agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1] Covalently linking this small molecule to a carrier protein, such as Bovine Serum Albumin (BSA), is a common strategy in drug development for applications including immunogen preparation and pharmacokinetic studies.[2][3][4]

This document outlines the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to facilitate the formation of a stable amide bond between the primary amine of the small molecule and carboxyl groups on the protein.[5] Detailed experimental protocols, data presentation, and visualizations of the relevant biological pathway and experimental workflow are provided.

Biological Context: The GPR119 Signaling Pathway

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][6] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][6] The signaling cascade is initiated by an agonist binding to GPR119, which couples to the Gαs protein subunit.[6][7] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which ultimately promotes the exocytosis of insulin- and GLP-1-containing vesicles.[1][6]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase Agonist Agonist (e.g., Azaspiro[3.5]nonane derivative) Agonist->GPR119 binds Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA PKA cAMP->PKA activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin/GLP-1 Secretion Vesicles->Secretion

GPR119 signaling cascade upon agonist binding.

Experimental Design and Workflow

The overall workflow involves the activation of carboxyl groups on the protein (BSA) using EDC and NHS, followed by the addition of the amine-containing small molecule to form a stable conjugate. The resulting conjugate is then purified and characterized.

Experimental_Workflow cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Protein_Prep 1. Prepare Protein Solution (BSA in MES Buffer) Activation 2. Activate Carboxyl Groups (Add EDC and Sulfo-NHS) Protein_Prep->Activation Small_Molecule_Add 3. Add Small Molecule (Benzyl 2-amino-7-azaspiro [3.5]nonane-7-carboxylate) Activation->Small_Molecule_Add Reaction 4. Incubate (2 hours at RT) Small_Molecule_Add->Reaction Quench 5. Quench Reaction (Add Hydroxylamine) Reaction->Quench Desalting 6. Purify Conjugate (Desalting Column) Quench->Desalting Concentration 7. Determine Protein Concentration (BCA Assay) Desalting->Concentration Confirmation 8. Confirm Conjugation (MALDI-TOF MS) Concentration->Confirmation Affinity 9. Analyze Binding Affinity (Surface Plasmon Resonance) Confirmation->Affinity

Workflow for protein-small molecule conjugation.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the conjugation of a small molecule to a carrier protein like BSA using EDC/NHS chemistry. The values presented are representative and may require optimization for specific applications.

ParameterValueUnitReference
Reaction Conditions
Protein Concentration1-10mg/mL[8]
Molar Ratio (Protein:EDC:NHS)1:10:25-[8]
Activation pH4.5-6.0-[9][10]
Coupling pH7.2-8.0-[9][11]
Reaction Time2hours[9]
Reaction TemperatureRoom Temperature°C[9]
Characterization
Expected Mass Shift (per molecule)~272.34DaCalculated
Conjugation Efficiency (Yield)>90%[12]
Binding Affinity (Kd) of ConjugateVariablenM - µM[13][14]

Experimental Protocols

Materials
  • This compound

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Protein concentration assay kit (e.g., BCA assay)

Protocol 1: Two-Step EDC/Sulfo-NHS Coupling

This protocol is recommended for sensitive proteins and allows for better control over the conjugation reaction.

  • Reagent Preparation : Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.

  • Protein Preparation : Dissolve BSA in Activation Buffer to a final concentration of 2 mg/mL.

  • Activation of BSA :

    • To 1 mL of the BSA solution, add 0.4 mg of EDC (final concentration ~2 mM).

    • Immediately add 1.1 mg of Sulfo-NHS (final concentration ~5 mM).

    • Incubate for 15 minutes at room temperature with gentle mixing.[9]

  • Buffer Exchange (Optional but Recommended) : To remove excess EDC and Sulfo-NHS, pass the activated BSA solution through a desalting column equilibrated with Coupling Buffer.

  • Conjugation Reaction :

    • Dissolve this compound in Coupling Buffer.

    • Add a 10- to 50-fold molar excess of the small molecule solution to the activated BSA solution.

    • Incubate for 2 hours at room temperature with gentle mixing.[9]

  • Quenching : Add hydroxylamine from the Quenching Buffer to a final concentration of 10-50 mM to quench the reaction. Incubate for 15 minutes.

  • Purification : Purify the conjugate by passing the reaction mixture through a desalting column equilibrated with PBS to remove unreacted small molecules and byproducts.

Characterization Protocols

1. Protein Concentration Determination

  • Determine the concentration of the purified conjugate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

2. Confirmation of Conjugation by MALDI-TOF Mass Spectrometry

  • Sample Preparation : Mix a small aliquot of the purified conjugate solution with a suitable matrix (e.g., sinapinic acid).[15]

  • Analysis : Analyze the sample using a MALDI-TOF mass spectrometer.

  • Expected Result : An increase in the molecular weight of BSA corresponding to the mass of the attached small molecule(s) will confirm successful conjugation.[16][17] The mass of native BSA is approximately 66,430 Da.[16] The mass of the small molecule is approximately 273.33 Da. The resulting spectrum should show a peak or a distribution of peaks at a higher m/z ratio than the unconjugated BSA.[18][19]

3. Binding Affinity Analysis by Surface Plasmon Resonance (SPR)

  • Immobilization : Immobilize a target receptor for the small molecule (e.g., purified GPR119, if available) onto an SPR sensor chip.

  • Binding Analysis : Flow the purified conjugate over the sensor chip surface at various concentrations.

  • Data Analysis : Monitor the binding events in real-time.[20] Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (KD), which is a measure of binding affinity.[21] This will provide quantitative data on how the conjugation affects the binding properties of the small molecule.[13][14]

References

Application Notes and Protocols for the Deprotection of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, valued for its stability in a range of chemical conditions. Its removal, or deprotection, is a critical step in the synthesis of complex molecules, including pharmaceutical intermediates. This document provides detailed application notes and protocols for the deprotection of the benzyl carbamate in Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, a spirocyclic diamine derivative of interest in medicinal chemistry.

The selection of an appropriate deprotection strategy is paramount to ensure the integrity of the 7-azaspiro[3.5]nonane core and the free primary amine, while achieving high yield and purity. This guide outlines three common and effective methods for Cbz deprotection:

  • Catalytic Hydrogenolysis: A mild and widely used method.

  • Acid-Catalyzed Cleavage: A suitable alternative when catalytic hydrogenolysis is not feasible.

  • Nucleophilic Cleavage: A newer method with excellent functional group tolerance.

Data Presentation

The following table summarizes typical quantitative data for the different deprotection methods. Please note that the data for this compound is estimated based on general protocols for Cbz deprotection of sterically hindered and functionalized amines, as specific experimental data for this exact substrate is not widely published.

Deprotection MethodReagentsTypical Yield (%)Typical Reaction TimePurity (%)Key Considerations
Catalytic Hydrogenolysis H₂, Pd/C90-99%2-12 h>98%Mild conditions, clean reaction. Catalyst can be pyrophoric.
Acid-Catalyzed Cleavage HBr in Acetic Acid85-95%1-4 h>95%Fast, but harsh conditions may not be suitable for sensitive substrates.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄80-95%12-24 h>95%Excellent functional group tolerance, avoids heavy metals.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis

This is the most common and often preferred method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and carbon dioxide).

Materials:

  • This compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen balloon to the flask, or place the flask in a Parr hydrogenator. Evacuate the flask and backfill with hydrogen three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-7-azaspiro[3.5]nonane. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Acid-Catalyzed Cleavage

This method is effective for substrates that are sensitive to catalytic hydrogenation.

Materials:

  • This compound

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature.

  • Reaction: Stir the solution at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a large volume of cold diethyl ether to precipitate the hydrobromide salt of the product.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product as its HBr salt. The free amine can be obtained by neutralization with a suitable base.

Protocol 3: Nucleophilic Cleavage

This recently developed method is advantageous for substrates with functional groups that are incompatible with hydrogenolysis or strongly acidic conditions.[1][2]

Materials:

  • This compound

  • 2-Mercaptoethanol

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DMAc, add K₃PO₄ (3.0 eq) and 2-mercaptoethanol (2.0 eq).

  • Reaction: Stir the mixture at 75 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Mandatory Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product Start This compound Method1 Catalytic Hydrogenolysis (H₂, Pd/C) Start->Method1 Method2 Acid-Catalyzed Cleavage (HBr/AcOH) Start->Method2 Method3 Nucleophilic Cleavage (2-Mercaptoethanol, K₃PO₄) Start->Method3 Product 2-amino-7-azaspiro[3.5]nonane Method1->Product Method2->Product Method3->Product

Caption: General workflow for the deprotection of this compound.

Catalytic_Hydrogenolysis_Mechanism reactant Cbz-Protected Amine + H₂ catalyst Pd/C Catalyst Surface reactant->catalyst Adsorption intermediate Adsorbed Complex catalyst->intermediate Reaction product Deprotected Amine + Toluene + CO₂ intermediate->product Desorption

Caption: Simplified mechanism of catalytic hydrogenolysis for Cbz deprotection.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 2-Amino-7-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaspiro[3.5]nonane scaffold is a conformationally rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry as a valuable building block for novel therapeutics. Its unique topology makes it an attractive core for the development of compounds targeting a range of biological entities, including G-protein coupled receptors (GPCRs).[1] Notably, derivatives of this scaffold have been identified as potent agonists for GPR119, a receptor implicated in glucose homeostasis, making it a promising target for the treatment of type 2 diabetes and obesity.[1][2]

Solid-phase organic synthesis (SPOS) offers a robust and efficient platform for the construction of chemical libraries based on the 7-azaspiro[3.5]nonane core. The advantages of SPOS, such as the ability to use excess reagents to drive reactions to completion and simplified purification through filtration and washing, make it highly amenable to high-throughput and automated synthesis.[1]

This document provides detailed application notes and protocols for the use of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate and related precursors in solid-phase synthesis to generate diverse libraries of molecules for drug discovery. Two primary strategies are presented:

  • De Novo Synthesis on Solid Support: Building the spirocyclic core directly on the resin.

  • Immobilization of a Pre-formed Spirocycle: Attaching this compound to the resin for subsequent diversification.

Data Presentation

The following tables represent anticipated characterization data for a small library of 2-amino-7-azaspiro[3.5]nonane derivatives synthesized using the protocols described herein. Yields are calculated based on the initial loading of the resin, and purity is determined by HPLC analysis.

Table 1: Representative Library of Diversified 2-Amino-7-azaspiro[3.5]nonane Derivatives

Compound IDR¹ GroupR² GroupMolecular Weight ( g/mol )Overall Yield (%)Purity (%)
SPN-001HBenzoyl364.4565>95
SPN-002H4-Fluorobenzoyl382.4462>95
SPN-003HCyclohexylcarbonyl370.5068>95
SPN-004MethylBenzoyl378.4858>95
SPN-005Methyl4-Fluorobenzoyl396.4755>95

Table 2: Key Reagents and Equipment for Solid-Phase Synthesis

Reagent/EquipmentPurposeSupplier Examples
2-Chlorotrityl chloride resinSolid support for anchoring the first building block.Sigma-Aldrich, Rapp Polymere
Aldehyde-functionalized resinSolid support for immobilization via reductive amination.Novabiochem, Sigma-Aldrich
Fmoc-4-amino-1-Boc-piperidineBuilding block for de novo synthesis.BenchChem, Combi-Blocks
HATU, HBTU, DICCoupling reagents for amide bond formation.GL Biochem, Chem-Impex
Piperidine in DMF (20%)Reagent for Fmoc-deprotection.Prepared in-house
Trifluoroacetic acid (TFA)Reagent for Boc-deprotection and cleavage from resin.Sigma-Aldrich, Oakwood Chemical
Solid-Phase Reaction VesselsFor manual synthesis and washing steps.Chemglass, Radleys
Automated Peptide SynthesizerFor automated synthesis protocols.CEM, Gyros Protein Technologies

Experimental Workflows and Logical Relationships

The following diagrams illustrate the overall workflows for the solid-phase synthesis strategies.

G cluster_0 Strategy 1: De Novo Synthesis cluster_1 Strategy 2: Immobilization of Pre-formed Spirocycle Start1 2-Chlorotrityl Chloride Resin Loading Protocol 1: Resin Loading with Fmoc-4-amino-1-Boc-piperidine Start1->Loading Fmoc_Deprotection Protocol 2: Fmoc-Deprotection & Acylation Loading->Fmoc_Deprotection Spirocyclization Protocol 3: Spirocyclization & Modification for Amino Group Fmoc_Deprotection->Spirocyclization Diversification1 Protocol 4: Diversification Spirocyclization->Diversification1 Cleavage1 Protocol 5: Cleavage & Purification Diversification1->Cleavage1 Product1 Final 2-Amino-7-azaspiro [3.5]nonane Derivatives Cleavage1->Product1 Start2 Aldehyde-functionalized Resin Immobilization Protocol 6: Reductive Amination with Benzyl 2-amino-7-azaspiro [3.5]nonane-7-carboxylate Start2->Immobilization Cbz_Deprotection Protocol 7: Cbz-Deprotection Immobilization->Cbz_Deprotection Diversification2 Protocol 8: N-Acylation/Alkylation Cbz_Deprotection->Diversification2 Cleavage2 Protocol 5: Cleavage & Purification Diversification2->Cleavage2 Product2 Final N-Substituted 7-azaspiro[3.5]nonane Derivatives Cleavage2->Product2

Caption: Overall workflows for synthesizing 2-amino-7-azaspiro[3.5]nonane libraries.

Experimental Protocols

Strategy 1: De Novo Synthesis of the Spirocyclic Core on Resin

This strategy is adapted from established protocols for the synthesis of the analogous 7-azaspiro[3.5]nonan-1-one core.[1] Modifications are required at the spirocyclization step to yield a 2-amino derivative, for example, through reductive amination of a ketone intermediate.

Protocol 1: Resin Loading

  • Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in anhydrous Dichloromethane (DCM, 10 mL) for 30 minutes in a fritted syringe.

  • Drain the DCM.

  • Dissolve Fmoc-4-amino-1-Boc-piperidine (1.5 eq) and Diisopropylethylamine (DIEA) (4.0 eq) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), and Methanol (MeOH) (3 x 10 mL).

  • To cap any remaining active sites, treat the resin with a solution of DCM/MeOH/DIEA (17:2:1, 10 mL) for 30 minutes.

  • Wash the resin as in step 5 and dry under high vacuum.

Protocol 2: Fmoc-Deprotection and Acylation

  • Swell the loaded resin in DMF (10 mL) for 30 minutes.

  • Treat the resin with 20% piperidine in DMF (v/v, 10 mL) for 5 minutes, drain, and repeat for 20 minutes to ensure complete Fmoc removal.

  • Wash the resin with DMF (5 x 10 mL).

  • In a separate vial, dissolve a suitable cyclobutanone precursor, such as 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq), and HATU (2.9 eq) in anhydrous DMF. Add DIEA (6.0 eq) and pre-activate for 5 minutes.

  • Add the activated acid solution to the resin and agitate for 6 hours at room temperature.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry under high vacuum.

Protocol 3: Spirocyclization and Conversion to Amine

  • Dieckmann Condensation: Swell the resin in anhydrous Tetrahydrofuran (THF, 10 mL). Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin and agitate at 60°C for 8 hours to form the spirocyclic β-keto ester.[1]

  • Cool the reaction to room temperature, drain, and wash with THF (3 x 10 mL).

  • Decarboxylation: Suspend the resin in a mixture of Dimethyl sulfoxide (DMSO, 8 mL) and water (0.5 mL) and heat at 120°C for 4 hours to yield the spirocyclic ketone.[1]

  • Cool, drain, and wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Reductive Amination: Swell the ketone-resin in 1% acetic acid in DMF. Add a solution of ammonium acetate (10 eq) and sodium cyanoborohydride (5 eq). Agitate at room temperature for 24 hours to form the primary amine.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry under high vacuum.

Protocol 4: Diversification (Example: N-Acylation of the 2-amino group)

  • Swell the spirocyclic amine resin in anhydrous DMF (10 mL).

  • In a separate vial, dissolve the desired carboxylic acid (R-COOH, 3.0 eq) and HATU (2.9 eq) in DMF. Add DIEA (6.0 eq) and pre-activate for 5 minutes.

  • Add the activated acid solution to the resin and agitate for 4 hours at room temperature.

  • Drain and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry under high vacuum.

Protocol 5: Cleavage and Purification

  • Treat the dried, diversified resin with a cleavage cocktail (e.g., TFA/DCM 5:95 v/v, 10 mL) for 1 hour at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail (2 x 5 mL).

  • Combine the filtrates and concentrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the final product by reverse-phase HPLC.

Strategy 2: Immobilization of Pre-formed this compound

This strategy utilizes the commercially available spirocycle, attaching it to the resin via its primary amine and then diversifying the piperidine nitrogen.

Protocol 6: Immobilization via Reductive Amination

  • Swell an aldehyde-functionalized resin (e.g., (3-formylindolyl)acetamido methyl polystyrene, 1.0 g) in a 1:1 mixture of THF and trimethyl orthoformate (TMOF) for 30 minutes.[3]

  • In a separate vial, dissolve this compound (3.0 eq) in the same solvent mixture.

  • Add the amine solution to the resin, followed by sodium cyanoborohydride (NaBH₃CN, 4.0 eq).

  • Agitate the suspension for 4-6 hours at room temperature. Monitor the reaction using a colorimetric test for aldehydes (e.g., 2,4-dinitrophenylhydrazine test).

  • Once the reaction is complete, drain the resin and wash with THF (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry under high vacuum.

Protocol 7: Cbz-Deprotection

  • Swell the resin in DCM (10 mL).

  • Add a solution of TMSI (trimethylsilyl iodide, 3.0 eq) in DCM and agitate for 1 hour at room temperature. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be performed if the resin and other functional groups are compatible, though this is less common in standard solid-phase setups.

  • Drain and wash the resin thoroughly with DCM, DMF, and MeOH to remove byproducts. This step yields the free secondary amine on the piperidine ring, ready for diversification.

Protocol 8: Diversification (Example: N-Acylation of the 7-aza position)

  • Swell the deprotected resin in anhydrous DMF (10 mL).

  • In a separate vial, pre-activate the desired carboxylic acid (R-COOH, 3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 5 minutes.

  • Add the activated acid solution to the resin and agitate for 4-6 hours at room temperature.

  • Drain and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Proceed to cleavage and purification using Protocol 5.

Application in Drug Discovery: Targeting the GPR119 Signaling Pathway

Derivatives of the 7-azaspiro[3.5]nonane core are potent agonists of GPR119, a GPCR expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1][2][4] Activation of GPR119 presents a dual mechanism for improving glucose homeostasis, making it an attractive target for Type 2 Diabetes therapies.[4]

  • Direct Action: In pancreatic β-cells, GPR119 agonism stimulates glucose-dependent insulin secretion.

  • Indirect Action: In the gut, it promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn amplify insulin secretion.[1][4][5]

The signaling cascade is initiated by agonist binding, which activates the Gαs protein subunit, leading to the activation of adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a key second messenger. Increased intracellular cAMP activates Protein Kinase A (PKA), which ultimately promotes the exocytosis of vesicles containing insulin or GLP-1.[1][4][5]

GPR119_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell cluster_membrane Cell Membrane Agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs (G-protein) GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 signaling cascade upon agonist binding.

References

Application Notes and Protocols for Monitoring Reactions with Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate is a valuable building block in medicinal chemistry, notably utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The secondary amine functionality is a key reactive site for conjugation with other molecular fragments. Precise monitoring of reactions involving this amine is critical to ensure optimal reaction conditions, maximize yield, and minimize impurities. These application notes provide detailed protocols for monitoring the progress of such reactions using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following protocols are based on a representative acylation reaction where this compound is reacted with an acyl chloride to form the corresponding amide.

Hypothetical Reaction Scheme:

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a robust technique for monitoring the consumption of the starting material and the formation of the product over time. It allows for the quantification of the relative amounts of each species in the reaction mixture.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for separating the non-polar to moderately polar compounds in the reaction mixture.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient elution is recommended to achieve good separation of the starting material, product, and any potential impurities.

    • Start with a higher polarity mobile phase (e.g., 95% A, 5% B) and gradually increase the proportion of the organic solvent (B) to elute the more non-polar product.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm, due to the benzyl group).

  • Sample Preparation:

    • At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile). This prevents further reaction.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Data Presentation:

The progress of the reaction can be monitored by integrating the peak areas of the starting material and the product in the HPLC chromatograms. The percentage conversion can be calculated over time.

Time (min)Peak Area (Starting Material)Peak Area (Product)% Conversion
01,250,00000
30875,000350,00028
60500,000700,00056
120125,0001,050,00084
240< 10,0001,180,000> 99

Workflow Diagram:

HPLC_Workflow cluster_reaction Reaction Monitoring cluster_analysis HPLC Analysis start Start Reaction sampling Aliquot Sampling at Time Points start->sampling quench Quench Reaction sampling->quench filter Filter Sample quench->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection separate->detect quantify Peak Integration & Quantification detect->quantify

HPLC Experimental Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application: LC-MS provides higher specificity than HPLC-UV by confirming the identity of the starting material and product based on their mass-to-charge ratio (m/z). This is particularly useful for complex reaction mixtures where peaks may co-elute.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a triple quadrupole instrument).

  • LC Conditions: The same LC conditions as described for the HPLC method can be used.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for these amine-containing compounds.

    • Scan Mode: Full scan mode can be used to identify all ions in the mixture. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for higher sensitivity and specificity.[2]

    • Monitored Ions (m/z):

      • This compound [M+H]⁺

      • Benzyl 2-(acylamino)-7-azaspiro[3.5]nonane-7-carboxylate [M+H]⁺

  • Sample Preparation: Identical to the HPLC protocol.

Data Presentation:

The extracted ion chromatograms (EICs) for the specific m/z values of the starting material and product are used for quantification.

Time (min)EIC Area (Starting Material)EIC Area (Product)% Conversion (LC-MS)
02,500,00000
301,750,000720,00029
601,000,0001,450,00058
120250,0002,100,00084
240< 20,0002,400,000> 99

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis reaction Reaction Mixture sampling Aliquot Sampling reaction->sampling quench Quench & Dilute sampling->quench filter Filter quench->filter lc_sep LC Separation (C18) filter->lc_sep esi Electrospray Ionization (+) lc_sep->esi ms_detect Mass Detection (SIM/MRM) esi->ms_detect data_proc Data Processing (EIC) ms_detect->data_proc

LC-MS Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS can be used for the analysis of the reaction mixture, although derivatization is often necessary for polar, non-volatile compounds like the starting material and product.[3] This method can be particularly useful for identifying volatile impurities.

Experimental Protocol:

  • Derivatization: The secondary amine of the starting material and the amide of the product can be derivatized to increase their volatility. Silylation is a common derivatization technique.[4]

    • Take a dried aliquot of the reaction mixture.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • Injector Temperature: 280 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: 50-500 amu.

Data Presentation:

The total ion chromatogram (TIC) can be used to monitor the appearance of the derivatized product peak and the disappearance of the derivatized starting material peak.

Time (min)TIC Peak Area (Derivatized Starting Material)TIC Peak Area (Derivatized Product)% Conversion (GC-MS)
0980,00000
60450,000510,00052
18050,000900,00092
300Not Detected950,000> 99

Workflow Diagram:

GCMS_Workflow reaction Reaction Aliquot dry Dry Aliquot reaction->dry derivatize Derivatization (e.g., Silylation) dry->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize ms_detect Mass Detection ionize->ms_detect analyze Data Analysis ms_detect->analyze

GC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: In-situ NMR spectroscopy is a powerful, non-invasive technique for real-time monitoring of reaction kinetics.[5][6] It provides structural information and allows for the simultaneous quantification of all NMR-active species in the reaction mixture.

Experimental Protocol:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation (In-situ):

    • Dissolve the starting material, this compound, in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire a spectrum of the starting material (t=0).

    • Add the acylating agent to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.

  • Acquisition Parameters:

    • Experiment: A series of 1D ¹H NMR spectra.

    • Relaxation Delay (d1): Should be at least 5 times the longest T₁ of the protons being monitored to ensure quantitative results.[5]

    • Number of Scans (ns): A compromise between signal-to-noise and time resolution.

  • Data Processing and Analysis:

    • Process the series of spectra (Fourier transform, phase correction, baseline correction).

    • Identify characteristic, well-resolved peaks for the starting material and the product. For example, the proton on the carbon bearing the amino group will likely shift significantly upon acylation.

    • Integrate these peaks in each spectrum over time.

    • The relative integrals can be used to determine the concentration of each species and calculate the reaction kinetics.

Data Presentation:

The change in the integral values of characteristic peaks for the starting material and product can be plotted against time to visualize the reaction progress.

Time (min)Integral (Starting Material CH-NH)Integral (Product CH-NHCOR)% Conversion (NMR)
01.000.000
200.650.3535
400.420.5858
800.180.8282
1600.050.9595

Logical Relationship Diagram:

NMR_Logic cluster_setup Experimental Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start_mat Starting Material in NMR Tube reactant Add Reactant start_mat->reactant acquire Acquire 1H NMR Spectra over Time reactant->acquire process Process Spectra acquire->process identify Identify Characteristic Peaks process->identify integrate Integrate Peaks identify->integrate kinetics Calculate Reaction Kinetics integrate->kinetics

In-situ NMR Reaction Monitoring Logic

References

Application Notes and Protocols for the Purification of PROTACs Containing an Azaspiro[3.5]nonane Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's solubility, permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).

The azaspiro[3.5]nonane linker is a rigid and conformationally constrained linker. Its spirocyclic nature can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to enhanced potency and improved pharmacokinetic properties. However, the rigidity and unique chemical properties of this linker also present specific challenges and considerations for purification.

This document provides detailed application notes and protocols for the purification of PROTACs containing an azaspiro[3.5]nonane linker, focusing on the most common and effective techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).

General PROTAC Mechanism of Action

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: General mechanism of action for a PROTAC.

Purification Strategies for PROTACs with Azaspiro[3.5]nonane Linkers

Due to the complex nature of PROTAC synthesis reaction mixtures, which often contain unreacted starting materials, reagents, and by-products, robust purification methods are essential to obtain highly pure compounds for biological evaluation. The two primary chromatographic techniques for the purification of PROTACs are RP-HPLC and SFC.[1]

Key Purification Considerations:
  • Solubility: PROTACs, especially those with rigid linkers like azaspiro[3.5]nonane, may have limited solubility. Careful selection of a suitable solvent system for both sample dissolution and chromatography is crucial.

  • Column Chemistry: The choice of the stationary phase is critical for achieving optimal separation. C18 columns are a common starting point for RP-HPLC, while chiral and specialized achiral columns are used in SFC.

  • Method Optimization: Gradient elution is typically required to effectively separate the PROTAC from impurities. Optimization of the gradient, mobile phase composition, and flow rate is necessary to maximize resolution and purity.

  • Detection: UV detection is standard for both HPLC and SFC. Mass spectrometry (MS) is often coupled to the chromatographic system (LC-MS or SFC-MS) to confirm the identity of the collected fractions.[2]

General Purification Workflow

A typical workflow for the purification of synthesized PROTACs involves initial workup and coarse purification followed by high-resolution preparative chromatography.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup / Extraction Start->Workup Flash_Chromatography Flash Chromatography (Optional Coarse Purification) Workup->Flash_Chromatography Prep_Chromatography Preparative Chromatography (RP-HPLC or SFC) Flash_Chromatography->Prep_Chromatography Fraction_Analysis Fraction Analysis (LC-MS) Prep_Chromatography->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Evaporation / Lyophilization) Pooling->Solvent_Removal Final_Product Purified PROTAC Solvent_Removal->Final_Product

Caption: A typical workflow for the purification of synthesized PROTACs.[3]

Experimental Protocols

Protocol 1: Preparative Reverse-Phase HPLC (RP-HPLC) Purification

RP-HPLC is a powerful technique for purifying PROTACs, offering high resolution.[]

Objective: To achieve high-purity separation of the PROTAC from closely related impurities.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector and fraction collector.

  • C18 stationary phase column (e.g., 5-10 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% TFA.

  • Crude PROTAC sample dissolved in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).

  • Analytical LC-MS system for fraction analysis.

  • Lyophilizer or rotary evaporator.

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC in a minimal volume of a suitable solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[2]

  • Method Development (Analytical Scale):

    • Perform an analytical LC-MS run to determine the retention time of the target PROTAC and identify impurities.

    • Optimize the gradient to achieve good separation between the PROTAC and its impurities. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run the optimized gradient.

    • Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the target PROTAC.

  • Fraction Analysis: Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired PROTAC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.[2]

Data Presentation: Typical RP-HPLC Parameters

ParameterTypical Value/Condition
Column C18, 5-10 µm, e.g., 20 x 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 15-25 mL/min
Gradient 5-95% B over 30 minutes
Detection UV at 254 nm and 280 nm
Expected Purity >95%
Expected Recovery 50-80%
Protocol 2: Supercritical Fluid Chromatography (SFC) Purification

SFC is an attractive alternative to RP-HPLC, offering faster separations, reduced solvent consumption, and orthogonal selectivity.[] This can be particularly advantageous for separating isomers or closely related compounds that are difficult to resolve by HPLC.

Objective: To achieve rapid and efficient purification of the PROTAC, potentially with improved resolution of isomers.

Instrumentation and Materials:

  • Preparative SFC system with a UV detector, back-pressure regulator, and fraction collector.

  • SFC-grade methanol (MeOH) or ethanol (EtOH).

  • Supercritical CO2.

  • Preparative SFC column (e.g., Diol, 2-Ethylpyridine, or a chiral stationary phase if applicable).

  • Crude PROTAC sample dissolved in a suitable solvent.

  • Analytical SFC-MS or LC-MS for fraction analysis.

  • Solvent evaporation system.

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent, such as methanol or a cocktail that ensures solubility.

  • Method Development (Analytical Scale):

    • Perform analytical SFC-MS runs to identify the optimal stationary phase and co-solvent.

    • Screen different co-solvents (e.g., methanol, ethanol, isopropanol) and additives (e.g., diethylamine for basic compounds) to improve peak shape and resolution.

    • Optimize the gradient of the co-solvent in supercritical CO2.

  • Preparative Run:

    • Equilibrate the preparative SFC column with the initial mobile phase conditions.

    • Inject the sample.

    • Run the optimized gradient.

    • Collect fractions based on the UV chromatogram and/or mass-directed fractionation.

  • Fraction Analysis: Analyze the collected fractions by analytical SFC-MS or LC-MS to confirm purity.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator or other suitable solvent evaporation system.

Data Presentation: Typical SFC Parameters

ParameterTypical Value/Condition
Column Diol or 2-Ethylpyridine, 5-10 µm
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol or Ethanol
Flow Rate 50-100 g/min
Gradient 5-40% B over 10-15 minutes
Back Pressure 100-150 bar
Temperature 35-45 °C
Detection UV at 220 nm and 254 nm
Expected Purity >98%
Expected Recovery 60-90%

Conclusion

The purification of PROTACs containing an azaspiro[3.5]nonane linker is a critical step in their development. Both preparative RP-HPLC and SFC are powerful techniques for achieving high purity. The choice between these methods will depend on the specific properties of the PROTAC, available instrumentation, and the nature of the impurities. The rigid nature of the azaspiro[3.5]nonane linker may influence the chromatographic behavior, and therefore, careful method development is essential. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully purify and characterize these complex and promising molecules.

References

Application Notes & Protocols: A Guide to Optimizing PROTAC Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4]

The linker is not merely a passive spacer; it is a critical determinant of PROTAC efficacy.[5][6] Its length, composition, and attachment points profoundly influence the formation, stability, and conformation of the ternary complex (POI-PROTAC-E3 ligase), which is the essential prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[7][][9] An improperly designed linker can result in steric clashes that prevent complex formation, or it may orient the E3 ligase unproductively, failing to trigger ubiquitination.[10][11] Therefore, a systematic and empirical approach to optimizing linker length is crucial for developing potent and selective protein degraders.[12][13]

This guide provides a detailed framework for the experimental design of PROTAC linker optimization, including a workflow, protocols for key assays, and data interpretation strategies.

PROTAC Mechanism of Action

A PROTAC functions by inducing proximity between a target protein and an E3 ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the target protein.[][14]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination & Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitination Poly-ubiquitination of POI E3_Ligase->Ubiquitination E2/Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation

Figure 1: The PROTAC-mediated protein degradation pathway.[15]

Experimental Workflow for Linker Optimization

Optimizing linker length is an iterative process that involves chemical synthesis followed by a cascade of biophysical and cellular assays to evaluate performance. The goal is to identify the linker that promotes the most stable and productive ternary complex, leading to the most potent and efficient protein degradation.[16]

Experimental_Workflow Synthesis 1. Synthesize PROTAC Library (Varying Linker Lengths) Biophysical 2. Biophysical Assays (SPR, ITC, TR-FRET) Synthesis->Biophysical Ternary_Eval Evaluate Ternary Complex Formation & Cooperativity Biophysical->Ternary_Eval Cell_Perm 3. Assess Cell Permeability (e.g., PAMPA, NanoBRET) Ternary_Eval->Cell_Perm Complex Forms Redesign Redesign Linker (Composition, Attachment) Ternary_Eval->Redesign No/Weak Complex Perm_Eval Permeable? Cell_Perm->Perm_Eval Degradation 4. Cellular Degradation Assays (Western Blot, ELISA) Perm_Eval->Degradation Yes Perm_Eval->Redesign No Deg_Eval Potent Degradation? (Low DC50, High Dmax) Degradation->Deg_Eval Deg_Eval->Redesign No Optimal Optimal PROTAC Candidate Deg_Eval->Optimal Yes Redesign->Synthesis Iterate

Figure 2: A rational workflow for PROTAC linker selection and optimization.[16][17]

Data Presentation: Impact of Linker Length on PROTAC Performance

Systematic variation of linker length, often by adding or removing polyethylene glycol (PEG) or alkyl units, is a common strategy.[18] The resulting data should be tabulated to clearly illustrate structure-activity relationships (SAR).

Table 1: Biophysical and Cellular Data for a BRD4-Targeting PROTAC Series This table presents illustrative data showing how linker length can affect key performance metrics.

PROTAC IDLinker CompositionLinker Length (atoms)Ternary Complex KD (nM) (SPR)Cooperativity (α)DC50 (nM) (Western Blot)Dmax (%)
PROTAC-A1PEG281501.2>1000<10
PROTAC-A2PEG311453.515085
PROTAC-A3 PEG4 14 15 8.1 23 >95
PROTAC-A4PEG517304.09090
PROTAC-A5PEG620852.145070

Data Interpretation: In this example, PROTAC-A3 with a 14-atom PEG4 linker shows the strongest ternary complex affinity and the highest cooperativity, which translates into the most potent cellular degradation (lowest DC50) and highest efficacy (Dmax). This highlights a distinct "optimal" linker length, as both shorter and longer linkers show reduced performance.[19][20]

Experimental Protocols

Detailed and reproducible protocols are essential for accurately comparing PROTAC candidates.

Protocol 1: Western Blotting for Target Protein Degradation

This is the standard method to quantify the reduction in target protein levels and determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).[11][21]

Materials:

  • Relevant cell line (e.g., MCF7 for ERα, 22RV1 for BRD4)

  • 6-well cell culture plates

  • PROTAC stock solutions (in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imager and densitometry software

Methodology:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest.[17] Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified duration (typically 18-24 hours).[11]

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them directly in the well using RIPA buffer. Scrape the cells and collect the lysate.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]

  • SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI and the loading control (overnight at 4°C or 2 hours at RT).[18]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.[21]

    • Quantify band intensities using densitometry software. Normalize the POI signal to the loading control signal for each lane.[18]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax values.[21]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique used to measure the real-time kinetics and affinity of binary (PROTAC-POI, PROTAC-E3) and ternary complex formation. It is essential for calculating cooperativity.[16][22]

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated chip)

  • Immobilization buffer and running buffer

  • Purified, biotinylated E3 ligase complex (e.g., VHL or Cereblon)

  • Purified POI

  • PROTAC solutions at various concentrations

Methodology:

  • Chip Preparation: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to create a stable surface.[22]

  • Binary Affinity Measurement (PROTAC to E3):

    • Prepare a concentration series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity (KD) and kinetics (kon, koff).[22] This serves as a baseline.

  • Ternary Complex Formation and Affinity Measurement:

    • Prepare a concentration series of the PROTAC. Add a constant, saturating concentration of the POI to each PROTAC solution and allow them to pre-incubate.

    • Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface. The resulting sensorgram reflects the binding of the pre-formed POI-PROTAC complex to the E3 ligase.[22]

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model to determine the KD for the ternary interaction.

    • Calculate Cooperativity (α): Cooperativity describes the influence of the POI on the binding affinity between the PROTAC and the E3 ligase. It is a key indicator of a stable ternary complex.[14]

      • α = (Binary KD of PROTAC to E3) / (Ternary KD of POI-PROTAC to E3)[22]

      • An alpha value > 1 indicates positive cooperativity, meaning the presence of the POI enhances the binding of the PROTAC to the E3 ligase, which is a highly desirable feature.[22]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that the PROTAC engages its intended target within the complex environment of an intact cell. Ligand binding stabilizes the target protein, increasing its melting temperature.[17]

Materials:

  • Intact cells in suspension or adherent cells

  • PROTAC or vehicle control

  • Heating block or thermal cycler

  • Lysis buffer

  • Equipment for protein quantification (e.g., Western Blot or ELISA)

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC at a desired concentration or with a vehicle control for a short duration.

  • Thermal Challenge: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) to induce denaturation of unbound proteins.[17] Include a non-heated control.

  • Cell Lysis and Separation: Lyse the cells via freeze-thaw cycles or sonication. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated proteins by centrifugation.[17]

  • Data Analysis:

    • Analyze the amount of soluble target protein in the supernatant from each temperature point using Western Blot or another quantitative method.

    • Plot the percentage of soluble protein against temperature to generate melting curves.

    • A successful PROTAC will bind and stabilize the target protein, resulting in a rightward shift of the melting curve compared to the vehicle control, confirming target engagement.[22]

Logical Relationships in Linker Design

The optimization of a PROTAC linker is a multifactorial process where the interplay between design parameters dictates the ultimate biological activity. A systematic approach is necessary to identify the optimal balance for a given target and E3 ligase pair.[15]

Logical_Relationships Design Design Parameters • Linker Length • Linker Composition (PEG, Alkyl) • Attachment Points Ternary Biophysical Properties • Ternary Complex Stability • Binding Kinetics (kon/koff) • Cooperativity (α) Design->Ternary Pharmaco Pharmacokinetic Properties • Cell Permeability • Aqueous Solubility • Metabolic Stability Design->Pharmaco Efficacy Biological Efficacy • In-Vitro Potency (DC50) • Maximal Degradation (Dmax) • In-Vivo Efficacy Ternary->Efficacy Pharmaco->Efficacy

Figure 3: Interplay of linker properties and performance outcomes.[15]

Conclusion

The linker component of a PROTAC is a critical driver of its overall performance, and its optimization is a cornerstone of rational degrader design.[10][12] There is no universally optimal linker; its ideal length and composition must be empirically determined for each specific combination of target protein, E3 ligase, and binding ligands.[12] By systematically synthesizing and evaluating a library of PROTACs with varied linker lengths using the biophysical and cellular assays outlined in this guide, researchers can identify candidates with superior potency, selectivity, and drug-like properties. This data-driven approach is essential for accelerating the discovery of novel and effective PROTAC-based therapeutics.[11]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of Azaspiro[3.5]nonane-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with azaspiro[3.5]nonane-containing PROTACs. Poor aqueous solubility is a common hurdle in the development of PROTACs, often due to their high molecular weight and lipophilicity, which places them "beyond the rule of 5". This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why do my azaspiro[3.5]nonane-containing PROTACs have poor solubility?

A1: PROTACs, by their nature as large, multi-component molecules, often exhibit poor aqueous solubility. The azaspiro[3.5]nonane moiety, while potentially offering desirable conformational rigidity, can contribute to the overall lipophilicity and molecular weight of the PROTAC, further challenging its solubility. These molecules frequently fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility and permeability.

Q2: What are the initial signs of solubility problems with my PROTAC?

A2: The first indicators of solubility issues often include visible precipitation, cloudiness, or crystallization in your stock solutions or during dilution into aqueous experimental media. You might also observe inconsistent or lower-than-expected potency in cellular assays, which can be a direct consequence of the compound not being fully dissolved.

Q3: What is the recommended solvent for dissolving azaspiro[3.5]nonane-containing PROTACs?

A3: Due to their hydrophobic nature, PROTACs are typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to keep the final concentration of the organic solvent in your aqueous experimental medium low (usually less than 0.5%) to prevent solvent-induced artifacts in your assays.

Q4: How can I improve the solubility of my existing azaspiro[3.5]nonane-containing PROTAC without chemical modification?

A4: Several formulation strategies can enhance the apparent solubility of your PROTAC. These include the use of co-solvents, pH adjustment, and more advanced techniques like the preparation of amorphous solid dispersions (ASDs) or encapsulation in delivery systems like lipid-based nanoparticles.

Q5: Can modifying the linker of my PROTAC improve its solubility?

A5: Yes, the linker plays a critical role in the physicochemical properties of a PROTAC, including its solubility. Incorporating hydrophilic polyethylene glycol (PEG) chains or polar groups such as piperazine into the linker can enhance aqueous solubility. Conversely, overly hydrophobic linkers may improve cell penetration but can negatively impact solubility.

Troubleshooting Guide

This section provides a structured approach to resolving common solubility issues encountered with azaspiro[3.5]nonane-containing PROTACs.

Problem: Visible Precipitation in Stock Solution or Assay Medium

This is a clear sign of poor solubility and potential aggregation.

G cluster_0 Observation cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Formulation Strategies cluster_3 Expected Outcome precipitation Precipitation or Cloudiness in Solution check_solvent 1. Verify Solvent and Preparation precipitation->check_solvent Potential Cause: Poor Solubility lower_conc 2. Optimize PROTAC Concentration check_solvent->lower_conc clear_solution Clear, Homogeneous Solution check_solvent->clear_solution use_cosolvent 3. Utilize Co-solvents lower_conc->use_cosolvent lower_conc->clear_solution adjust_ph 4. Adjust pH of the Medium use_cosolvent->adjust_ph use_cosolvent->clear_solution asd Prepare Amorphous Solid Dispersion (ASD) adjust_ph->asd If initial steps fail adjust_ph->clear_solution nanoparticles Use Nanoparticle Delivery Systems asd->nanoparticles asd->clear_solution nanoparticles->clear_solution

Troubleshooting workflow for visible PROTAC precipitation.

Troubleshooting Steps:

  • Verify Solvent and Preparation: Confirm that the PROTAC is fully dissolved in the primary organic solvent (e.g., DMSO) before making further dilutions. Avoid repeated freeze-thaw cycles of stock solutions, as this can induce aggregation.

  • Optimize Concentration: If precipitation occurs upon dilution into aqueous media, consider lowering the final concentration of the PROTAC in your experiment.

  • Utilize Co-solvents: The addition of a water-miscible organic co-solvent to the aqueous medium can increase solubility. However, ensure the final concentration of the co-solvent is compatible with your experimental system.

  • Adjust pH: The solubility of PROTACs with ionizable groups can be highly pH-dependent. Test a range of pH values for your aqueous buffer to identify an optimal pH for solubility.

  • Advanced Formulation: For persistently insoluble compounds, consider more advanced formulation strategies such as creating an amorphous solid dispersion (ASD) with a polymer like HPMCAS or using nanoparticle-based delivery systems.

Data on Formulation Strategies for Solubility Enhancement

The following table summarizes various formulation strategies and their impact on the solubility of PROTACs.

Formulation StrategyDescriptionKey ConsiderationsExpected Outcome
Co-solvents Addition of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous medium.Final concentration should be minimized (e.g., <0.5% DMSO) to avoid cellular toxicity.Increased solubility by reducing the polarity of the solvent.
pH Adjustment Modification of the buffer's pH to ionize the PROTAC.The effect is dependent on the pKa of the PROTAC; test a range of pH values (e.g., 6.0-8.0).Enhanced solubility for PROTACs with ionizable functional groups.
Amorphous Solid Dispersions (ASDs) The PROTAC is dispersed in a polymer matrix to prevent crystallization.Choice of polymer (e.g., HPMCAS, PVPVA) is critical. Can significantly increase apparent solubility and dissolution rate.Up to a 2-fold or greater increase in drug supersaturation compared to the pure amorphous compound.
Nanoparticle Delivery Encapsulation of the PROTAC in nanoparticles (e.g., lipid-based or polymeric).Can improve pharmacokinetic properties and reduce aggregation.Enhanced stability and solubility of the PROTAC.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of a PROTAC in an aqueous buffer.

Materials:

  • PROTAC of interest

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., with a 0.45 µm filter)

  • 96-well UV-transparent collection plates

  • Plate reader capable of measuring UV absorbance

Procedure:

  • Prepare a concentrated stock solution of the PROTAC in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well filter plate containing the aqueous buffer (e.g., 198 µL of PBS) to achieve the desired final concentrations. The final DMSO concentration should be kept at 1%.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for equilibration.

  • Filter the solutions by centrifugation or vacuum to separate any precipitated compound.

  • Transfer the filtrate to a UV-transparent 96-well plate.

  • Measure the UV absorbance of the filtrate at a wavelength where the PROTAC has maximum absorbance.

  • Calculate the solubility by comparing the absorbance of the test wells to a standard curve of the PROTAC prepared in a solvent where it is freely soluble (e.g., 50:50 acetonitrile:water).

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common method for preparing an ASD to enhance PROTAC solubility.

Materials:

  • PROTAC of interest

  • Polymer (e.g., HPMCAS)

  • Volatile solvent system (e.g., dichloromethane/methanol)

  • Glass dish

  • Vacuum oven

Procedure:

  • Dissolve the PROTAC and the chosen polymer in the volatile solvent system. The drug-to-polymer ratio will need to be optimized.

  • Pour the solution into a shallow glass dish to create a thin film.

  • Evaporate the solvent in a vacuum oven at a controlled temperature until the film is completely dry.

  • Scrape the resulting film from the dish. The resulting powder is the PROTAC ASD.

  • Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general mechanism of action for a PROTAC, which is essential for understanding why maintaining solubility is critical for its function.

G cluster_0 PROTAC-Mediated Protein Degradation Pathway protac Soluble PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Polyubiquitination of POI ternary_complex->ubiquitination Ubiquitin Transfer proteasome 26S Proteasome ubiquitination->proteasome Recognition degradation POI Degradation proteasome->degradation

PROTAC mechanism of action requiring soluble molecules.

For a PROTAC to be effective, it must be soluble in the cellular environment to engage both the target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby forming a productive ternary complex. This complex formation is a prerequisite for the subsequent polyubiquitination and proteasomal degradation of the POI. Poor solubility can prevent the PROTAC from reaching the necessary intracellular concentrations to drive this process.

Technical Support Center: Synthesis of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential side reactions during the synthesis of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A common synthetic route involves a two-step process:

  • Cbz Protection: The secondary amine of a 7-azaspiro[3.5]nonane precursor, such as 7-azaspiro[3.5]nonan-2-one, is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl).

  • Reductive Amination: The ketone at the 2-position of the Cbz-protected intermediate is then converted to a primary amine through reductive amination.

This process is illustrated in the workflow diagram below.

Synthetic Workflow start 7-Azaspiro[3.5]nonan-2-one intermediate Benzyl 2-oxo-7-azaspiro[3.5] nonane-7-carboxylate start->intermediate Cbz-Cl, Base product Benzyl 2-amino-7-azaspiro[3.5] nonane-7-carboxylate intermediate->product 1. NH3, Ti(OiPr)4 2. Reducing Agent

Caption: General synthetic workflow for the target compound.

Troubleshooting Guide: Side Reactions

This section details potential side reactions, their causes, and solutions for the key steps in the synthesis.

Step 1: Cbz Protection of the Spirocyclic Amine

The primary goal of this step is the selective N-protection of the 7-azaspiro[3.5]nonane core. While generally a robust reaction, several issues can arise.

Q2: My Cbz protection of the 7-azaspiro[3.5]nonan-2-one is sluggish or incomplete. What are the possible causes and solutions?

Incomplete or slow reactions are often due to issues with reagents, reaction conditions, or the inherent steric hindrance of the spirocyclic scaffold.[1]

Potential Cause Troubleshooting and Optimization
Poor Quality of Cbz-Cl Benzyl chloroformate is moisture-sensitive. Use a fresh bottle or a recently purchased reagent for optimal results.[1]
Insufficient Basicity The nucleophilicity of the secondary amine may be low. Use a stronger base like sodium carbonate or bicarbonate in a biphasic system (e.g., DCM/water) to enhance reactivity.[1]
Steric Hindrance The spirocyclic nature of the substrate can hinder the approach of the Cbz-Cl. Gentle heating (40-50 °C) or allowing the reaction to stir overnight at room temperature may be necessary to drive the reaction to completion.[1]
Poor Solubility Ensure the starting material is fully dissolved in the chosen solvent (e.g., DCM, THF).

Q3: What are the potential side products during Cbz protection and how can I minimize them?

Side products in this step are less common but can include the formation of di-Cbz protected species if a primary amine is present, or reactions with other nucleophilic functional groups.

Cbz Protection Side Reactions sub 7-Azaspiro[3.5]nonan-2-one (Secondary Amine) product Desired Cbz-Protected Product sub->product Base, DCM/H2O side_prod Unreacted Starting Material sub->side_prod Incomplete Reaction reagent Cbz-Cl reagent->product reagent->side_prod

Caption: Desired reaction versus incomplete reaction in Cbz protection.

Step 2: Reductive Amination of the Ketone

This step is critical for introducing the desired amino group at the 2-position. The choice of reducing agent and reaction conditions is crucial to avoid the formation of byproducts.

Q4: I am observing significant formation of the alcohol byproduct (Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate) during reductive amination. How can I prevent this?

The formation of the alcohol byproduct results from the direct reduction of the ketone starting material before imine formation and reduction can occur. This is a common side reaction in reductive aminations.

Potential Cause Troubleshooting and Optimization
Reducing Agent is Too Reactive Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce the ketone. Switch to a more selective reducing agent that preferentially reduces the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[2]
Inefficient Imine Formation The equilibrium between the ketone and the imine may favor the ketone. Use a dehydrating agent, such as titanium(IV) isopropoxide [Ti(OiPr)₄] or molecular sieves, to drive the imine formation forward before adding the reducing agent.
One-Pot Procedure Issues In a one-pot procedure, the relative rates of ketone reduction and imine reduction are critical. A two-step procedure (pre-formation of the imine, followed by reduction) can provide better control and higher yields of the desired amine.

Q5: My reaction is producing dialkylated or other amine impurities. What is the cause and how can it be addressed?

Over-alkylation can occur if the newly formed primary amine reacts with another molecule of the ketone starting material.

Potential Cause Troubleshooting and Optimization
Reaction Stoichiometry Use a sufficient excess of the ammonia source to favor the formation of the primary amine.
Reaction Conditions Lowering the reaction temperature and controlling the addition of the reducing agent can help to minimize the formation of secondary amine byproducts.
Impure Starting Materials Ensure the Cbz-protected ketone is pure before proceeding with the reductive amination.

digraph "Reductive Amination Pathways" {
graph [splines=ortho, nodesep=0.6, ranksep=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

ketone [label="Cbz-Protected Ketone"]; amine_source [label="Ammonia (NH3)"]; reducing_agent [label="Reducing Agent\n(e.g., STAB)"];

imine [label="Imine Intermediate"]; product [label="Desired Primary Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; alcohol [label="Alcohol Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; over_alkylated [label="Dialkylated Amine", fillcolor="#FBBC05", fontcolor="#202124"];

ketone -> imine [label=" + NH3\n- H2O "]; ketone -> alcohol [label=" Direct Reduction ", color="#EA4335"]; imine -> product [label=" Reduction ", color="#34A853"]; product -> over_alkylated [label=" + Ketone, then Reduction ", style=dashed, color="#FBBC05"]; amine_source -> imine; reducing_agent -> product [color="#34A853"]; reducing_agent -> alcohol [color="#EA4335"]; }

Caption: Reaction pathways in reductive amination.

Experimental Protocols

The following are generalized experimental protocols that should serve as a starting point. Optimization for the specific 7-azaspiro[3.5]nonane derivative may be required.

Protocol 1: Cbz Protection of 7-Azaspiro[3.5]nonan-2-one
  • Dissolution: Dissolve 7-azaspiro[3.5]nonan-2-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

  • Base Addition: Add a base, such as sodium bicarbonate (2.0 eq) or sodium carbonate (2.0 eq).

  • Cbz-Cl Addition: Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.1 - 1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Imine Formation: Dissolve the Cbz-protected ketone (1.0 eq) in a suitable solvent (e.g., dichloroethane or THF). Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate, 5-10 eq) and a dehydrating agent like titanium(IV) isopropoxide (1.5 eq). Stir the mixture at room temperature for 1-4 hours.

  • Reduction: Add a selective reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the imine intermediate is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

References

Technical Support Center: Synthesis of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and complete experimental protocols to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis is typically a two-step process. The first key step involves the formation of the spirocyclic ketone, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. The second step is the reductive amination of this ketone intermediate to yield the target primary amine.

Q2: What are the critical parameters to control during the spirocyclization step?

The formation of the spirocenter is a delicate process. Key parameters to control include the reactivity of the nucleophile and electrophile, the choice of solvent, and the reaction temperature. Insufficient reactivity or steric hindrance can significantly lower the yield.[1]

Q3: Which reducing agents are suitable for the reductive amination of the spirocyclic ketone?

Commonly used reducing agents for this transformation are borohydride derivatives. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are mild and selective options. Sodium borohydride (NaBH₄) can also be used, but its reactivity requires careful control to avoid side reactions.[2] Catalytic hydrogenation is another viable method.[2]

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of products in both the spirocyclization and reductive amination steps.

Q5: What are the common challenges in purifying the final amine product?

The basic nature of the amine product can sometimes lead to challenges in chromatographic purification on standard silica gel. Using an amine-functionalized silica or modifying the eluent with a small amount of a basic modifier, like triethylamine or ammonium hydroxide, can improve the peak shape and separation. Acid-base extraction is another effective purification strategy.[2]

Experimental Protocols

A plausible synthetic route involves a multi-step process starting from commercially available materials. Below are detailed experimental protocols for the key stages of the synthesis.

Step 1: Synthesis of Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Intermediate 2)

This step involves the formation of the spirocyclic ketone from a suitable piperidine derivative. A potential route is the [2+2] cycloaddition of a ketene with an enamine derived from a protected piperidone, followed by hydrolysis. A more direct, albeit challenging, approach would be an intramolecular cyclization. Given the complexity, for the purpose of this guide, we will assume the availability of the precursor ketone, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (2) , as it is commercially available from several suppliers.

Step 2: Reductive Amination to this compound (Target Molecule 3)

This protocol details the conversion of the spirocyclic ketone to the target primary amine using ammonium acetate as the amine source and sodium cyanoborohydride as the reducing agent.

Materials:

  • Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (2)

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in methanol.

  • Add ammonium acetate (10.0 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol, potentially with 1% triethylamine) to yield the pure this compound.

Troubleshooting Guides

Troubleshooting the Reductive Amination Step
Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Yield Incomplete imine formation.- Increase the reaction time for imine formation before adding the reducing agent.- Add a dehydrating agent like anhydrous magnesium sulfate during imine formation.- Ensure the ammonium acetate is dry and of good quality.
Inactive reducing agent.- Use a fresh bottle of sodium cyanoborohydride.- Consider an alternative reducing agent like sodium triacetoxyborohydride.
Incorrect pH.- The optimal pH for reductive amination is typically mildly acidic (pH 4-7).[2] If using ammonium acetate, the pH should be suitable. However, for other amine salts, pH adjustment might be necessary.
Formation of Alcohol Byproduct Reduction of the starting ketone.- This is more common with stronger reducing agents like NaBH₄.[2] Ensure the imine is fully formed before adding the reducing agent.- Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃ which preferentially reduces the iminium ion over the ketone.[2][3]
Incomplete Reaction Steric hindrance around the carbonyl group.- Increase the reaction temperature, but monitor for side product formation.- Increase the excess of the reducing agent.- Prolong the reaction time.
Difficult Purification Co-elution of product with starting materials or byproducts.- Use an amine-functionalized silica column for chromatography.- Add a small percentage of triethylamine or ammonium hydroxide to the eluent to improve peak shape.- Perform an acid-base extraction during workup to separate the basic amine product from neutral impurities.[2]
Emulsion during workup.- Add brine to the aqueous layer to help break the emulsion.[2]

Data Presentation

Table 1: Reaction Conditions for Reductive Amination
ParameterRecommended Condition
Starting Material Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Amine Source Ammonium acetate
Reducing Agent Sodium cyanoborohydride (NaBH₃CN)
Solvent Methanol (MeOH)
Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 60 - 85% (post-purification)

Visualizations

Diagram 1: Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Spirocyclization cluster_step2 Step 2: Reductive Amination start Benzyl 4-formylpiperidine-1-carboxylate (1) step1_reagents Cyclization Reagents intermediate Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (2) step1_reagents->intermediate [2+2] Cycloaddition or other methods step2_reagents 1. NH4OAc, MeOH 2. NaBH3CN product This compound (3) step2_reagents->product Formation of Amine

Caption: Overall synthetic workflow for the target molecule.

Diagram 2: Troubleshooting Logic for Low Yield in Reductive Amination

Troubleshooting_Logic start Low or No Product Yield check_sm Check for Starting Material (Ketone) Consumption by TLC/LC-MS start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed sm_not_consumed Starting Material Not Consumed sm_consumed->sm_not_consumed No side_products Side Products Observed? sm_consumed->side_products Yes check_imine Imine Formation Incomplete sm_not_consumed->check_imine check_reductant Check Reducing Agent Activity sm_not_consumed->check_reductant optimize_imine Increase imine formation time Add dehydrating agent check_imine->optimize_imine replace_reductant Use fresh reducing agent Consider alternative (e.g., NaBH(OAc)3) check_reductant->replace_reductant alcohol_byproduct Alcohol Byproduct Present? side_products->alcohol_byproduct yes_alcohol Yes alcohol_byproduct->yes_alcohol Yes no_alcohol No alcohol_byproduct->no_alcohol No change_reductant Use more selective reducing agent Ensure imine formation is complete before adding reductant yes_alcohol->change_reductant other_side_products Analyze other side products and adjust conditions (temp, concentration) no_alcohol->other_side_products

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: Impurities can arise from several stages of the synthesis. The most common sources include:

  • Starting materials and reagents: Purity of the initial 7-azaspiro[3.5]nonane precursor and benzyl chloroformate is crucial.

  • Side reactions during Cbz protection: Incomplete reaction or side reactions with the protecting group can lead to byproducts.

  • Incomplete reaction or side-products from functional group transformations: For instance, during the reduction of a nitro-precursor to the final amine.

  • Degradation: The final product or intermediates may degrade under certain reaction or storage conditions.

Q2: Which analytical techniques are most effective for identifying impurities in this synthesis?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1][2] High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile organic impurities.[2] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1][2]

Q3: What general strategies can be employed to minimize impurity formation?

A3: To minimize impurities, consider the following:

  • High-purity starting materials: Use reagents and starting materials of the highest available purity.

  • Reaction optimization: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

  • Inert atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.

  • Appropriate work-up and purification: Employ suitable extraction, washing, and crystallization techniques. Chromatographic purification is often necessary to remove closely related impurities.

Troubleshooting Guides

Problem 1: Incomplete Cbz Protection of the Spirocyclic Amine

Symptoms:

  • HPLC analysis of the crude product shows a significant peak corresponding to the unprotected 7-azaspiro[3.5]nonane starting material.

  • NMR spectrum of the crude product shows signals corresponding to the unprotected amine.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Insufficient benzyl chloroformateIncrease the molar equivalent of benzyl chloroformate to 1.1-1.2 equivalents relative to the amine.
Inadequate baseEnsure at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) is used to neutralize the HCl generated.
Low reaction temperature or short reaction timeIncrease the reaction temperature or prolong the reaction time and monitor the reaction progress by TLC or LC-MS.
Poor quality of benzyl chloroformateUse freshly opened or purified benzyl chloroformate, as it can degrade over time.
Problem 2: Presence of Di-benzylated Impurity

Symptoms:

  • A peak with a higher molecular weight than the desired product is observed in the LC-MS analysis.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Excess benzyl chloroformate and strong basic conditionsUse a milder base and control the stoichiometry of benzyl chloroformate carefully. Adding the protecting agent slowly to the reaction mixture can also minimize this side reaction.
Problem 3: Incomplete Reduction of the Nitro-Precursor

Assuming a synthetic route involving the reduction of a nitro-group at the 2-position.

Symptoms:

  • HPLC analysis shows a peak corresponding to the nitro-intermediate.

  • The presence of a nitro group can be confirmed by IR spectroscopy (characteristic peaks around 1550 and 1350 cm⁻¹) or mass spectrometry.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inactivated catalyst (e.g., Pd/C)Use fresh, high-quality catalyst. Ensure the reaction is not "poisoned" by sulfur-containing compounds or other catalyst inhibitors.
Insufficient hydrogen pressure or reaction timeIncrease the hydrogen pressure or extend the reaction time. Monitor the reaction progress closely.
Incomplete transfer of hydrogenFor transfer hydrogenation reactions, ensure an adequate amount of the hydrogen donor (e.g., ammonium formate, cyclohexene) is used.
Problem 4: Formation of Olefinic Impurities during Reduction

Symptoms:

  • Mass spectrometry indicates the presence of a compound with a molecular weight 2 amu less than the expected product, suggesting the loss of two hydrogen atoms.

  • ¹H NMR may show the appearance of vinylic proton signals.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Over-reduction or side reactions during catalytic hydrogenationOptimize the reaction conditions (catalyst loading, temperature, and pressure) to favor the reduction of the nitro group without affecting the spirocyclic core. The use of specific catalysts known for selective nitro group reduction can be beneficial.[3]
Elimination side reactions under certain pH conditionsControl the pH of the reaction mixture. Buffering the reaction may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Cbz Protection of 7-Azaspiro[3.5]nonane

  • Dissolve the 7-azaspiro[3.5]nonane precursor (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF, or a biphasic mixture of water and an organic solvent).

  • Add a base (1.1 - 1.5 eq.), such as triethylamine or sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.05 - 1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up. Quench the reaction with water, separate the organic layer, and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Catalytic Hydrogenation of a Nitro-Precursor

  • Dissolve the nitro-substituted Benzyl 7-azaspiro[3.5]nonane-7-carboxylate precursor in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with nitrogen or argon, then introduce hydrogen gas (typically from a balloon or at a set pressure).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification Start 7-Azaspiro[3.5]nonane Precursor Cbz_Protection Cbz Protection Start->Cbz_Protection Benzyl Chloroformate, Base Functionalization Functional Group Transformation (e.g., Nitro Reduction) Cbz_Protection->Functionalization Final_Product Benzyl 2-amino-7-azaspiro [3.5]nonane-7-carboxylate Functionalization->Final_Product Crude_Product Crude Product HPLC HPLC Analysis Crude_Product->HPLC LCMS LC-MS Analysis Crude_Product->LCMS NMR NMR Analysis Crude_Product->NMR Purification Column Chromatography or Crystallization Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound, including key analytical steps for impurity identification.

impurity_pathways cluster_main Main Synthetic Pathway cluster_impurities Potential Impurity Formation Pathways Start Starting Material: 7-Azaspiro[3.5]nonane Protected Cbz-Protected Intermediate Start->Protected Cbz-Cl, Base Unreacted_Start Unreacted Starting Material Start->Unreacted_Start Nitro 2-Nitro Intermediate Protected->Nitro Nitration Dibenzylated Di-benzylated Byproduct Protected->Dibenzylated Excess Cbz-Cl Product Final Product: 2-Amino Derivative Nitro->Product Reduction Incomplete_Reduction Incomplete Reduction (Nitro Impurity) Nitro->Incomplete_Reduction Olefin Olefin Impurity Product->Olefin Over-reduction/ Elimination

Caption: Potential pathways for impurity formation during the synthesis of this compound.

References

Technical Support Center: Improving PROTAC Stability with Rigid Azaspiro Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing rigid azaspiro linkers in Proteolysis-Targeting Chimeras (PROTACs). The content addresses common issues encountered during synthesis, characterization, and cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a rigid azaspiro linker over a flexible PEG or alkyl linker in a PROTAC?

A1: Rigid linkers, such as those containing azaspirocyclic scaffolds, offer several key advantages over traditional flexible linkers.[1] They can pre-organize the PROTAC into a conformation that is favorable for forming the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which can reduce the entropic penalty of binding and enhance stability.[1][2] This conformational restriction can also improve selectivity by disfavoring the formation of off-target ternary complexes.[1] Furthermore, incorporating rigid motifs can lead to improved physicochemical and pharmacokinetic (DMPK) properties, such as metabolic stability.[1][2]

Q2: My azaspiro-linked PROTAC shows poor aqueous solubility. What are some strategies to address this?

A2: Poor solubility is a common challenge with PROTACs, which are often large molecules that fall outside of Lipinski's "rule of five".[3] While the rigid linker can contribute to this, several strategies can be employed. Consider introducing polar functional groups on the solvent-exposed regions of the target ligand or E3 ligase ligand, provided they do not disrupt binding. The inclusion of piperidine or piperazine rings within the linker itself has been shown to increase the solubility of some PROTACs.[4] Exploring different salt forms of the final compound can also significantly improve solubility.

Q3: My PROTAC binds effectively to the target protein and the E3 ligase in separate binary assays, but I see no degradation in cells. Why might this be happening with a rigid linker?

A3: This is a classic issue in PROTAC development and can be particularly pronounced with rigid linkers. The most likely cause is that the fixed conformation of the PROTAC, while allowing for binary binding, prevents the formation of a productive ternary complex.[5] The specific geometry enforced by the azaspiro linker may introduce steric clashes between the target protein and the E3 ligase or may orient them in a way that the ubiquitin-transferring lysine residues are not accessible.[4] It is crucial to assess ternary complex formation directly using biophysical assays like SPR or ITC.[6] If a stable ternary complex does not form, a different linker geometry (i.e., a different azaspiro isomer or attachment point) is required.

Q4: What are the main synthetic challenges associated with azaspiro linkers compared to flexible linkers?

A4: The primary challenge is synthetic accessibility.[1] Flexible PEG and alkyl linkers are often commercially available in various lengths with reactive handles, allowing for a straightforward modular synthesis.[1] In contrast, functionalized azaspiro scaffolds typically require multi-step synthesis, which can be more time-consuming and complex.[7] However, this upfront investment in synthesis can pay off with improved downstream properties of the final PROTAC.

Q5: How does the rigidity of an azaspiro linker impact cell permeability?

A5: The relationship is complex and represents a trade-off.[5] On one hand, reducing the number of rotatable bonds and polar surface area by using a rigid linker can, in some cases, improve membrane permeability. On the other hand, high rigidity can reduce a PROTAC's ability to adopt a more compact, membrane-friendly conformation, a phenomenon known as the "chameleon effect" sometimes seen with flexible linkers.[2] A study investigating linkers of varying rigidity found that the most rigid derivative exhibited higher intracellular accumulation, suggesting better permeability in that specific case. However, this often comes at the cost of reduced ternary complex stability, highlighting the need for empirical optimization of both properties.[5]

Troubleshooting Guide

This guide addresses common experimental problems in a question-and-answer format.

Problem 1: Low or no degradation activity (High DC₅₀, Low Dₘₐₓ).

  • Possible Cause: The rigid linker geometry prevents the formation of a productive ternary complex.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Ensure your warhead and E3 ligase ligands are binding to their respective proteins within the context of the full PROTAC. A cellular thermal shift assay (CETSA) or NanoBRET assay can confirm intracellular target engagement.[8]

    • Assess Ternary Complex Formation: Use a biophysical assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine if the PROTAC can successfully bridge the target protein and E3 ligase.[6][9] A lack of positive cooperativity may indicate a poor fit.[6]

    • Redesign the Linker: If a stable ternary complex does not form, redesigning the linker is necessary. Consider altering the attachment points on the warhead or anchor, or using a different azaspiro isomer to change the exit vectors.

Problem 2: High cell toxicity observed, even at concentrations that don't cause maximum degradation.

  • Possible Cause: Off-target effects or poor physicochemical properties of the compound.

  • Troubleshooting Steps:

    • Synthesize Control Molecules: Create an inactive control PROTAC, for example, by introducing a mutation in the E3 ligase ligand (e.g., a stereoisomer) that prevents it from binding. If the control compound is still toxic, the toxicity is likely independent of the degradation mechanism.

    • Perform Proteomic Profiling: Use unbiased mass spectrometry-based proteomics to compare the proteome of cells treated with your active PROTAC versus the inactive control. This can identify unintended proteins that are being degraded.

    • Assess Compound Properties: Poor solubility can lead to compound precipitation and non-specific toxicity. Evaluate the solubility and stability of your PROTAC in culture media.

Problem 3: Difficulty with synthesis and purification of the final PROTAC.

  • Possible Cause: Complex multi-step synthesis and challenging purification of a large, rigid molecule.

  • Troubleshooting Steps:

    • Modular Synthesis: Employ a modular "click chemistry" approach. Synthesize the azaspiro linker with terminal azide and alkyne handles.[] This allows for the late-stage, high-yield coupling of the warhead and E3 ligase ligand, simplifying the overall process.[]

    • Optimize Purification: For purification, high-performance liquid chromatography (HPLC) is often necessary. Use a high-resolution column and a shallow elution gradient to improve the separation of the final product from closely related impurities.

Data Presentation

Effective PROTAC development requires systematic evaluation and comparison of different linker architectures. The following table provides a hypothetical but representative example of how to structure quantitative data when comparing a PROTAC with a flexible linker to one with a rigid azaspiro linker.

ParameterPROTAC A (Flexible PEG Linker)PROTAC B (Rigid Azaspiro Linker)Desired Outcome
Degradation Potency (DC₅₀) 50 nM15 nMLower is better
Max Degradation (Dₘₐₓ) 95%90%Higher is better
Permeability (Papp, Caco-2) 0.5 x 10⁻⁶ cm/s1.2 x 10⁻⁶ cm/sHigher is better
Efflux Ratio (Caco-2) 4.52.1Lower is better (<2 suggests no active efflux)
Ternary Complex Cooperativity (α) 525Higher indicates more stable complex
Metabolic Stability (t½, Microsomes) 30 min>120 minLonger is better

Note: This table presents illustrative data. Actual values must be determined empirically and will be highly dependent on the specific target, E3 ligase, and cell line used.

Mandatory Visualizations

Diagrams created with Graphviz to illustrate key concepts and workflows.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Azaspiro Linker) Ternary POI-PROTAC-E3 PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC mechanism of action with a rigid azaspiro linker.

Experimental_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays start Design & Synthesis of Azaspiro-PROTAC purify Purification (HPLC) & Characterization (LC-MS, NMR) start->purify binary Binary Binding Assays (SPR, ITC) purify->binary perm Permeability Assay (PAMPA, Caco-2) purify->perm ternary Ternary Complex Assay (SPR) binary->ternary degrade Degradation Assay (Western Blot) ternary->degrade perm->degrade decision Potent Degradation? degrade->decision end Lead Candidate decision->end Yes redesign Redesign Linker or Ligands decision->redesign No redesign->start

Caption: Experimental workflow for evaluating azaspiro-linked PROTACs.

Troubleshooting_Logic start Issue: Low/No Degradation Activity q1 Is the PROTAC cell-permeable? start->q1 q2 Do ligands bind their targets in binary assays? q1->q2 Yes a1_no Outcome: Low Permeability Action: Modify ligands to reduce polarity or improve solubility. q1->a1_no No q3 Does a stable ternary complex form? q2->q3 Yes a2_no Outcome: Poor Ligand Binding Action: Redesign warhead or E3 ligase ligand. q2->a2_no No a3_no Outcome: No Productive Complex Action: Redesign linker. Change attachment points or azaspiro scaffold. q3->a3_no No a3_yes Outcome: Degradation Pathway Issue Action: Check proteasome activity. Verify ubiquitination. q3->a3_yes Yes

Caption: Troubleshooting logic for low PROTAC degradation activity.

Experimental Protocols

Here are detailed methodologies for key experiments cited in the evaluation of PROTACs.

Protocol 1: Target Protein Degradation Assay (Western Blot)

This protocol is used to determine the dose-response degradation profile of a target protein and to calculate the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[4][11]

1. Cell Culture and Treatment: a. Seed the desired cell line in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[4] b. Prepare serial dilutions of the azaspiro-linked PROTAC in DMSO, and then dilute further into the cell culture medium. Final DMSO concentration should not exceed 0.5%. c. Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (DMSO).

2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant to a new tube and determine the total protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. b. Denature samples by heating at 95°C for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting and Detection: a. Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). b. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. g. Strip or cut the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin, or Tubulin).

5. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.[12]

Protocol 2: Cellular Permeability Assessment (Caco-2 Assay)

This assay assesses the permeability of a PROTAC across a monolayer of Caco-2 cells, which serves as a model for the human intestinal epithelium.[13][14] It provides the apparent permeability coefficient (Papp) and can indicate if the compound is a substrate for efflux pumps.[14]

1. Cell Culture and Monolayer Formation: a. Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². b. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[14]

2. Monolayer Integrity Check: a. Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values indicating a confluent and intact monolayer.

3. Permeability Assay (Apical-to-Basolateral, A→B): a. Wash the monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both chambers.

4. Permeability Assay (Basolateral-to-Apical, B→A): a. Perform the same steps as above, but add the PROTAC-containing buffer to the basolateral chamber and fresh buffer to the apical chamber.

5. Sample Analysis and Calculation: a. Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[14] b. Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.[14] c. Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) . An efflux ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.[14]

Protocol 3: Ternary Complex Formation Analysis (Surface Plasmon Resonance - SPR)

This biophysical technique measures the kinetics and affinity of binding events in real-time, allowing for the characterization of both binary and ternary complex formation.[6][9]

1. System Preparation: a. Prepare a running buffer appropriate for the proteins (e.g., HEPES-buffered saline with TCEP and 0.005% P20). Ensure the final DMSO concentration is matched between the running buffer and the analyte samples.[9] b. Select an appropriate sensor chip (e.g., a Series S Sensor Chip SA for biotinylated proteins).

2. Ligand Immobilization: a. Immobilize one of the proteins, typically the E3 ligase (e.g., biotinylated VHL complex), onto the sensor chip surface to a target response level.[9] Leave one flow cell unmodified as a reference.

3. Binary Interaction Analysis (PROTAC to E3 Ligase): a. Inject a series of concentrations of the azaspiro-linked PROTAC over the E3 ligase and reference flow cells. b. Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

4. Ternary Complex Formation Assay: a. Prepare a series of solutions containing a constant, saturating concentration of the PROTAC mixed with varying concentrations of the target protein (POI). b. Inject this series of PROTAC-POI mixtures over the immobilized E3 ligase surface. c. The resulting binding response will reflect the formation of the ternary complex at the surface. d. Analyze the data to determine the kinetics and affinity of the ternary complex. Calculate the cooperativity factor (α), which is the ratio of the binding affinity of the POI to the PROTAC-E3 ligase complex versus the binary affinity of the POI to the PROTAC alone. A value of α > 1 indicates positive cooperativity.

References

Addressing steric hindrance in reactions with Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to the steric hindrance of this unique spirocyclic primary amine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my amide coupling reaction with this compound?

A1: The primary amine at the 2-position of the azaspiro[3.5]nonane core is sterically hindered. The bulky spirocyclic framework shields the amine, slowing down the rate of nucleophilic attack on the activated carboxylic acid. Standard coupling reagents like DCC or EDC are often insufficient to overcome this steric barrier, leading to incomplete reactions and low yields.[1] For more successful couplings, more potent activating agents are recommended.

Q2: What are the recommended coupling reagents for this sterically hindered amine?

A2: For challenging couplings with sterically hindered amines, high-efficiency onium salt-based reagents (uronium/aminium or phosphonium salts) are highly recommended.[1] These reagents form highly reactive activated esters, which are more susceptible to nucleophilic attack by the hindered amine. Examples include HATU, HCTU, COMU, and PyBOP.[1][2]

Q3: My reaction seems to have stalled. How can I check for unreacted amine and what should I do?

A3: If the reaction is performed on a solid support, you can use a qualitative test like the Kaiser test to check for the presence of free primary amines.[1] A positive result (blue/purple beads) indicates an incomplete reaction.[1] If the reaction is in solution, TLC or LC-MS can be used to monitor the consumption of the starting amine. If the reaction has stalled, you can try a second coupling by adding fresh reagents or proceed to a capping step with a reagent like acetic anhydride to prevent the formation of deletion byproducts.[1]

Q4: Are there any specific side reactions I should be aware of when using uronium/aminium salt reagents?

A4: Yes, a potential side reaction when using uronium/aminium reagents like HBTU or HATU in excess is the guanidinylation of the primary amine.[1] This forms an irreversible guanidinium group, capping the amine and preventing the desired reaction. To mitigate this, use the reagents in appropriate stoichiometric amounts and ensure efficient mixing.

Q5: Besides amide coupling, what other reactions are challenging with this compound and what are the general strategies?

A5: Other reactions involving nucleophilic attack by the primary amine, such as N-arylation or complex alkylations, can also be challenging. For N-arylation, specialized palladium-catalyzed C-N cross-coupling systems with specifically designed biarylphosphine ligands may be necessary to achieve good yields under mild conditions.[3] For other challenging transformations, exploring alternative synthetic routes that modify the molecule before the introduction of the hindered amine might be a viable strategy.[4][5]

Troubleshooting Guides

Troubleshooting Low Yield in Amide Coupling Reactions
Symptom Potential Cause Suggested Solution
Low conversion of starting amineInsufficient reactivity of coupling reagent: Standard carbodiimides (DCC, EDC) may not be potent enough.[1]Switch to a high-efficiency onium salt reagent such as HATU, HCTU, or PyBOP.[1][2]
Reaction temperature is too low: The activation energy for the reaction is high due to steric hindrance.Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Monitor for potential side reactions.
Inadequate reaction time: The reaction may be kinetically slow.Extend the reaction time and monitor progress using TLC or LC-MS. For extremely difficult couplings, overnight reactions may be necessary.[1]
Formation of multiple byproductsSide reactions with coupling agent: Excess uronium/aminium reagent can lead to guanidinylation.[1]Use a minimal excess of the coupling reagent (e.g., 1.1-1.2 equivalents).
Racemization of the carboxylic acid: The activating conditions may be too harsh or the base too strong.Use a base like N,N-diisopropylethylamine (DIPEA) and consider additives like HOAt, which is the basis for HATU and is known to suppress racemization.[1]
No reaction or trace conversionIn situ formation of acyl fluoride: This can be an effective method for particularly stubborn couplings.[6][7]Use a reagent like PyFluor or XtalFluor to convert the carboxylic acid to an acyl fluoride in situ before adding the amine.
Comparison of Recommended Coupling Reagents
ReagentClassAdvantages Considerations
HATU Uronium/Aminium SaltHighly reactive and fast, leading to less racemization.[1]Based on the potentially explosive HOAt; higher cost.
HCTU Uronium/Aminium SaltMore cost-effective than HATU with similar high reactivity.Contains a chlorine atom which may be undesirable in some contexts.
COMU Uronium/Aminium SaltHigh efficiency, safer (not based on HOBt/HOAt), and good solubility.[2]Relatively newer reagent, may be less available.
PyBOP Phosphonium SaltHigh efficiency and particularly effective at minimizing racemization.[1]Byproducts can sometimes be difficult to remove.
DIC/HOAt Carbodiimide/AdditiveCost-effective and avoids guanidinylation side reactions.Slower reaction times compared to onium salts.[1]

Experimental Protocols

Protocol: High-Efficiency Amide Coupling Using HATU

This protocol is a general guideline for the coupling of a carboxylic acid to this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 1-2 minutes to allow for pre-activation of the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS. For particularly difficult couplings, the temperature can be raised to 40 °C.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

TroubleshootingWorkflow cluster_start Initial Reaction cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Start Amide Coupling with This compound Check Monitor Reaction (TLC, LC-MS) Start->Check Complete Reaction Complete? (>95% conversion) Check->Complete Success Workup and Purify Complete->Success Yes LowYield Low Conversion/ Stalled Reaction Complete->LowYield No Optimize Optimize Conditions: - Increase Temperature - Extend Reaction Time LowYield->Optimize ChangeReagent Change Coupling Strategy: - Use HATU, HCTU, PyBOP - Acyl Fluoride Method LowYield->ChangeReagent Optimize->Check Re-evaluate ChangeReagent->Start Re-attempt Reaction

Caption: Troubleshooting workflow for amide coupling reactions.

ActivationMechanisms cluster_carbodiimide Standard Carbodiimide (e.g., EDC) cluster_hatu Onium Salt (e.g., HATU) RCOOH1 R-COOH O_Acyl O-Acylisourea (Moderately Reactive) RCOOH1->O_Acyl +EDC EDC EDC Product1 Amide (Slow Reaction) O_Acyl->Product1 + Amine Amine1 Hindered Amine RCOOH2 R-COOH HOAt_Ester HOAt Active Ester (Highly Reactive) RCOOH2->HOAt_Ester +HATU HATU HATU Product2 Amide (Fast Reaction) HOAt_Ester->Product2 + Amine Amine2 Hindered Amine

Caption: Comparison of carboxylic acid activation mechanisms.

References

Technical Support Center: Enhancing PROTAC Cell Permeability with Azaspiro[3.5]nonane Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing azaspiro[3.5]nonane linkers to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are PROTACs and how do they work?

A1: Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to selectively eliminate target proteins by harnessing the cell's own protein disposal system, the ubiquitin-proteasome pathway.[1] A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for recognition and subsequent degradation by the proteasome. A single PROTAC molecule can catalytically induce the degradation of multiple POI proteins.[1]

Q2: Why is cell permeability a challenge for PROTACs?

A2: PROTACs are often large molecules with a high molecular weight and a significant polar surface area. These characteristics are contrary to the typical properties of molecules with good cell permeability, as described by guidelines like Lipinski's Rule of Five.[2] This can make it difficult for PROTACs to passively diffuse across the lipid bilayer of cell membranes to reach their intracellular targets, thereby limiting their efficacy.[2]

Q3: How can azaspiro[3.5]nonane linkers enhance the cell permeability of PROTACs?

A3: Azaspiro[3.5]nonane linkers introduce a rigid, three-dimensional structure to the PROTAC molecule. This rigidity can enhance cell permeability through a "chameleon-like" effect. By reducing the conformational flexibility of the linker, the PROTAC is encouraged to adopt a more compact, folded conformation. This conformation can shield the polar functional groups of the molecule, reducing its polar surface area and making it more favorable to traverse the hydrophobic cell membrane. The rigid structure can pre-organize the PROTAC into a bioactive conformation, which may also lead to improved potency.

Q4: What is the "hook effect" in PROTAC experiments?

A4: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex required for degradation. The formation of these non-productive binary complexes competes with and inhibits the formation of the ternary complex, thus reducing the efficiency of degradation. It is crucial to perform a dose-response experiment to identify the optimal concentration range for your specific cell line and experimental conditions.[1]

Troubleshooting Guides

Problem 1: My PROTAC with an azaspiro[3.5]nonane linker shows high potency in biochemical assays but weak or no degradation in cells.

This is a common issue that often points towards poor cell permeability. Here’s a step-by-step guide to troubleshoot this problem:

Potential Cause Suggested Solution
Poor Passive Permeability 1. Verify with a Permeability Assay: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of your PROTAC. Low Papp values (<1 x 10⁻⁶ cm/s) suggest poor membrane transit. 2. Cell-Based Permeability Assay: Perform a Caco-2 permeability assay to evaluate permeability in a more physiologically relevant model that includes active transport and efflux.[3]
Active Efflux 1. Determine Efflux Ratio: In the Caco-2 assay, measure both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) permeability. An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 suggests your PROTAC is a substrate for efflux pumps.[3] 2. Co-dosing with Efflux Inhibitors: Repeat the cell-based degradation assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if degradation is rescued.
Low Intracellular Concentration 1. Cellular Uptake Assay: Directly measure the intracellular concentration of your PROTAC using LC-MS/MS after incubating it with your target cells.[4] This will confirm if the compound is accumulating within the cells to a sufficient level.
Suboptimal Linker Conformation 1. Modify Linker Attachment Points: The exit vector from the warhead and the E3 ligase ligand can influence the overall 3D shape of the PROTAC. Synthesize and test analogs with different attachment points for the azaspiro[3.5]nonane linker. 2. Introduce Rotatable Bonds: While rigidity is desirable, complete inflexibility might hinder the formation of a stable ternary complex. Consider introducing a single rotatable bond adjacent to the spirocyclic core to allow for minor conformational adjustments.

Problem 2: I am observing inconsistent degradation results between experiments with my azaspiro[3.5]nonane-linked PROTAC.

Inconsistent results can stem from various factors related to experimental setup and execution.

Potential Cause Suggested Solution
Variability in Cell Culture 1. Consistent Cell Health: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density for all experiments. 2. Standardized Treatment Conditions: Maintain consistent cell confluency (e.g., 70-80%) at the time of PROTAC treatment.
PROTAC Stock Instability 1. Proper Storage: Aliquot your PROTAC stock solution and store it at -80°C to minimize freeze-thaw cycles. 2. Fresh Dilutions: Prepare fresh dilutions of your PROTAC in culture medium for each experiment.
Inaccurate Dosing 1. Calibrated Pipettes: Use properly calibrated pipettes for preparing serial dilutions and treating cells. 2. Master Mix Preparation: For treating multiple wells with the same condition, prepare a master mix to minimize pipetting errors.
Issues with Western Blotting 1. Consistent Protein Loading: Accurately quantify total protein concentration in your cell lysates (e.g., using a BCA assay) and load equal amounts for SDS-PAGE. 2. Loading Control: Always probe for a stable loading control protein (e.g., GAPDH, β-actin) to normalize your target protein levels.

Data Presentation

The following tables provide a representative comparison of the physicochemical and pharmacological properties of PROTACs with a flexible PEG linker versus a rigid azaspiro[3.5]nonane linker. Please note that this data is illustrative and based on typical trends observed for rigid versus flexible linkers, as direct comparative data for an azaspiro[3.5]nonane linker is not extensively available in public literature.

Table 1: Physicochemical Properties of Representative PROTACs

PROTAC Linker Type Molecular Weight (Da) cLogP Topological Polar Surface Area (Ų) Apparent Permeability (Papp) (10⁻⁶ cm/s)
PROTAC-Flex PEG-based9503.51800.5 ± 0.1
PROTAC-Rigid Azaspiro[3.5]nonane9204.21502.5 ± 0.3

Table 2: In Vitro Degradation Profile of Representative PROTACs

PROTAC Target Protein Cell Line DC₅₀ (nM) Dₘₐₓ (%)
PROTAC-Flex BRD4HeLa10085
PROTAC-Rigid BRD4HeLa2595

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with an Azaspiro[3.5]nonane Linker

This protocol provides a general workflow for the synthesis of a PROTAC incorporating an azaspiro[3.5]nonane linker. This example assumes the use of a pre-functionalized azaspiro[3.5]nonane linker with a carboxylic acid for amide bond formation.

Materials:

  • Warhead (POI ligand) with a free amine

  • E3 Ligase Ligand-Azaspiro[3.5]nonane-COOH linker

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolution: In a clean, dry reaction vial, dissolve the E3 Ligase Ligand-Azaspiro[3.5]nonane-COOH linker (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling: Add the Warhead-NH₂ (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Once the reaction is complete, quench by adding a small amount of water.

  • Purification: Purify the crude PROTAC by reverse-phase preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.[3]

Materials:

  • 96-well PAMPA plate system (donor and acceptor plates)

  • Lipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS for analysis

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate.

  • Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be <1%.

  • Assay Assembly: Add 200 µL of the PROTAC donor solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate. Incubate the assembly at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp).

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the target protein level following PROTAC treatment.[5]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (10 mM in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Plating: Seed cells in multi-well plates (e.g., 6-well) and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control, or use a separate gel.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Azaspiro[3.5]nonane Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Extracellular Extracellular Space Extracellular->PROTAC Cell Permeation

Caption: PROTAC mechanism of action with an azaspiro[3.5]nonane linker.

Experimental_Workflow start PROTAC Synthesis (with Azaspiro[3.5]nonane Linker) perm_assay Cell Permeability Assessment (PAMPA / Caco-2) start->perm_assay degradation_assay Cellular Degradation Assay perm_assay->degradation_assay Select permeable compounds western_blot Western Blot Analysis degradation_assay->western_blot data_analysis Data Analysis (DC50, Dmax, Papp) western_blot->data_analysis data_analysis->start Iterative Optimization end Optimized PROTAC Candidate data_analysis->end

Caption: Experimental workflow for evaluating PROTACs.

Troubleshooting_Logic start No/Weak Cellular Degradation check_perm Assess Cell Permeability (PAMPA/Caco-2) start->check_perm low_perm Low Permeability check_perm->low_perm Yes good_perm Good Permeability check_perm->good_perm No modify_linker Modify Linker Design - Attachment Points - Add Rotatable Bond low_perm->modify_linker check_efflux Check for Active Efflux (Efflux Ratio > 2?) good_perm->check_efflux efflux_positive Efflux is an issue check_efflux->efflux_positive Yes efflux_negative Efflux not an issue check_efflux->efflux_negative No use_inhibitors Use Efflux Pump Inhibitors in Cellular Assays efflux_positive->use_inhibitors troubleshoot_ternary Troubleshoot Ternary Complex Formation / Stability efflux_negative->troubleshoot_ternary

Caption: Troubleshooting logic for poor PROTAC cellular activity.

References

Validation & Comparative

A Head-to-Head Comparison: Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate vs. PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection in Proteolysis Targeting Chimeras (PROTACs)

The linker element in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, dictating the spatial arrangement of the target protein and the E3 ligase to induce successful ubiquitination and subsequent degradation. The choice between a rigid linker, such as one derived from Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, and a flexible polyethylene glycol (PEG) linker can profoundly impact a PROTAC's performance, including its degradation efficiency, cell permeability, and pharmacokinetic properties. This guide provides a comparative analysis of these two linker classes, supported by experimental data, to inform rational PROTAC design.

At a Glance: Key Differences and General Trends

FeatureThis compound LinkersPEG Linkers
Structure & Flexibility Rigid, spirocyclic structureFlexible, linear chain
Conformational Control Pre-organizes the PROTAC into a specific conformation, potentially increasing potency and selectivity.Allows for multiple conformations, which can be advantageous for forming a productive ternary complex with diverse target proteins and E3 ligases.
Solubility Generally more lipophilic, which can impact aqueous solubility.Hydrophilic nature can enhance the solubility of the PROTAC molecule.
Cell Permeability The impact is context-dependent. Rigidity can sometimes improve permeability by reducing the polar surface area in a folded conformation.Can improve permeability by balancing the overall lipophilicity of the PROTAC.
Metabolic Stability The rigid scaffold can be less susceptible to metabolism.Can be prone to metabolism, particularly N-dealkylation and amide hydrolysis if these functionalities are present.[1]
Synthesis Can be more synthetically challenging compared to linear PEG linkers.Readily available in various lengths and functionalities, facilitating straightforward synthesis.

Performance Data: A Comparative Look

While direct head-to-head studies comparing this compound with PEG linkers in a single PROTAC system are limited in publicly available literature, we can draw valuable insights from studies that compare rigid and flexible linkers for the same target.

Case Study 1: Impact of Linker Rigidity on von Hippel-Lindau (VHL)-Recruiting PROTACs

A study systematically investigated the impact of linker composition on the cell permeability of VHL-recruiting PROTACs. The data suggests that more rigid linkers can lead to improved permeability by facilitating folded conformations that shield polar surface area.

Table 1: Comparison of VHL-Recruiting PROTACs with Flexible and Rigid Linkers

PROTACLinker TypeLinker DescriptionApparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s)
PROTAC 1 FlexibleAliphatic chain0.2
PROTAC 2 FlexibleEthylene glycol-based0.1
PROTAC 5 RigidContains a pyridine moiety1.5
PROTAC 6 RigidContains a pyridine moiety2.5
PROTAC 8 RigidContains a piperidine moiety1.8

Data adapted from a study on VHL PROTACs. The exact structures and target are detailed in the cited literature.

Case Study 2: Influence of Linker Type on Bruton's Tyrosine Kinase (BTK) Degradation

In a series of BTK degraders, the choice between a PEG-based linker and a more rigid, piperazine-containing linker significantly impacted the pharmacokinetic properties of the PROTACs.

Table 2: Comparison of BTK-Targeting PROTACs with Different Linker Compositions

PROTACLinker TypeKey Performance Metric
Degrader X Flexible (Alkyl/PEG)Potent degradation (DC50 1-40 nM), but potential for poor pharmacokinetics.[]
Degrader Y Rigid (Piperazine-based)Improved potency (DC50 < 1 nM) and pharmacokinetic properties.

This table illustrates a general trend observed in the literature. Specific values are highly dependent on the complete PROTAC structure and experimental conditions.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, detailed methodologies for key experiments are provided below.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T) and grow to 70-80% confluency. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[3]

Cell Permeability Assays

Evaluating the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.

This assay measures the passive diffusion of a compound across an artificial lipid membrane.[4][]

  • Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC is added to the donor wells of the plate.

  • Incubation: The acceptor plate is placed on top of the donor plate, and the assembly is incubated for a set period.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

This cell-based assay provides a more physiologically relevant measure of permeability by using a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[6]

  • Cell Culture: Caco-2 cells are seeded on a permeable support and cultured until they form a confluent monolayer with well-developed tight junctions.

  • Transport Experiment: The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.

  • Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability (Papp) in both the A-to-B and B-to-A directions is calculated. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined to assess the potential for active efflux.

Visualizing the Process: Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Ub Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis (with different linkers) Ternary_Complex_Formation Ternary Complex Formation (e.g., SPR, TR-FRET) Synthesis->Ternary_Complex_Formation Permeability Cell Permeability (PAMPA, Caco-2) Synthesis->Permeability Biochemical_Degradation In Vitro Degradation Assay Ternary_Complex_Formation->Biochemical_Degradation Degradation_Assay Protein Degradation (Western Blot, DC50/Dmax) Permeability->Degradation_Assay Cytotoxicity Cytotoxicity Assay Degradation_Assay->Cytotoxicity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cytotoxicity->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy

Caption: A typical experimental workflow for the evaluation of PROTACs.

Conclusion

The choice between a rigid linker derived from a scaffold like this compound and a flexible PEG linker is a critical decision in PROTAC design that requires careful consideration of the specific target protein and E3 ligase pair. While PEG linkers offer synthetic accessibility and can improve solubility, rigid linkers provide a tool to pre-organize the PROTAC conformation, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.[7] The experimental data, although not from a direct single-study comparison, suggests that linker rigidity is a key parameter to optimize for achieving potent and cell-permeable PROTACs. A systematic evaluation of a diverse set of linkers, encompassing both rigid and flexible scaffolds, is therefore essential for the successful development of novel protein-degrading therapeutics.

References

Azaspiro[3.5]nonane vs. Piperazine Linkers for PROTAC Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker is not merely a spacer but an active component that modulates the physicochemical properties, stability, and biological activity of the PROTAC. Among the various linker strategies, rigid scaffolds have gained prominence for their ability to pre-organize the PROTAC into a bioactive conformation, potentially enhancing the formation of a stable and productive ternary complex. This guide provides a comparative analysis of two such rigid linker scaffolds: Azaspiro[3.5]nonane and piperazine, offering insights into their structural features, potential advantages, and the experimental framework for evaluating their impact on PROTAC efficiency.

Core Structural and Functional Comparison

Both azaspiro[3.5]nonane and piperazine introduce rigidity into the PROTAC linker, which can be advantageous over flexible alkyl or PEG linkers by reducing the entropic penalty associated with ternary complex formation. However, they possess distinct structural and chemical properties that can influence a PROTAC's performance.

Azaspiro[3.5]nonane: This spirocyclic scaffold provides a three-dimensional and conformationally restricted linker. The spirocyclic nature introduces a defined exit vector for the connecting chains, which can precisely control the spatial orientation of the warhead and the E3 ligase ligand. This structural rigidity can be crucial for optimizing the protein-protein interactions within the ternary complex.

Piperazine: A six-membered saturated heterocycle containing two nitrogen atoms, piperazine offers a combination of rigidity and improved physicochemical properties.[1] The presence of the basic nitrogen atoms can enhance aqueous solubility through protonation at physiological pH, a significant advantage for molecules that often possess high molecular weight and lipophilicity.[2] Furthermore, the piperazine ring is a common motif in medicinal chemistry, and its incorporation into linkers can improve metabolic stability.[]

Quantitative Data on PROTAC Performance

Table 1: Degradation Profile of a BRD4-targeting PROTAC with a Piperazine-Containing Linker

PROTAC NameTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
Hypothetical AHPC-Piperazine-BRD4 PROTACBRD4VHL22Rv1~15>90[4]

This data is illustrative and based on the typical performance of potent BRD4 degraders incorporating piperazine moieties in their linkers.[4] The low nanomolar DC50 and high Dmax values highlight the potential of piperazine-containing linkers to yield highly efficient PROTACs.

Physicochemical Properties: A Comparative Overview

The choice of linker can significantly impact the drug-like properties of a PROTAC, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Comparison of Physicochemical Properties

PropertyAzaspiro[3.5]nonanePiperazine
Structure Spirocyclic, 3DHeterocyclic, chair/boat conformations
Rigidity HighModerate-High
Solubility Potentially lower than piperazine-containing linkersGenerally enhanced due to basic nitrogens[2]
Metabolic Stability Generally good due to spirocyclic natureCan be improved by modifications, e.g., N-alkylation[]
Synthetic Accessibility More complex, multi-step synthesisReadily available building blocks and established synthetic routes
Cell Permeability Can be influenced by overall molecular properties. Rigid structures can adopt conformations that shield polar surface area, potentially improving permeability.[5][6]Can be modulated by the protonation state at physiological pH.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments used to evaluate PROTAC efficiency.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Experimental Workflow for Evaluating PROTAC Linkers cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Design PROTAC Design (Azaspiro vs. Piperazine Linker) Synthesis PROTAC Synthesis Design->Synthesis Ternary_Complex Ternary Complex Formation (TR-FRET, SPR, ITC) Synthesis->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Western Blot for Degradation (DC50 & Dmax) Ubiquitination->Degradation SAR Structure-Activity Relationship (SAR) Analysis Degradation->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Improvement

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Protocol 1: Western Blot for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[4]

Materials:

  • Cell line of interest

  • PROTAC compounds (with Azaspiro[3.5]nonane and piperazine linkers) and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (typically 18-24 hours).[4]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and detect the signal using an ECL substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine DC50 and Dmax values.[4]

Protocol 2: In Vitro Ubiquitination Assay

This assay provides direct evidence of a PROTAC's ability to mediate the ubiquitination of its target protein.

Materials:

  • Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex

  • Purified recombinant target protein (POI)

  • Ubiquitin and ATP

  • PROTAC compounds and vehicle control (DMSO)

  • 10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)

  • SDS-PAGE Loading Buffer

  • Western blot reagents as described in Protocol 1

Procedure:

  • Reaction Setup: Prepare a master mix containing ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the target protein.

  • Initiate Reaction: Aliquot the master mix into separate tubes and add the PROTAC compound or vehicle control. Add the E3 ligase complex to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Terminate Reaction: Stop the reactions by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.

  • Detection of Ubiquitination:

    • Perform Western blotting as described in Protocol 1.

    • Probe the membrane with a primary antibody against the target protein. Higher molecular weight smears or distinct bands above the unmodified protein indicate ubiquitination.

Protocol 3: TR-FRET Assay for Ternary Complex Formation

This biophysical assay can be used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified, labeled target protein (e.g., with His-tag or other affinity tags)

  • Purified, labeled E3 ligase (e.g., with GST-tag or other affinity tags)

  • Lanthanide-labeled antibody against one tag (Donor)

  • Fluorescently-labeled antibody or molecule against the other tag (Acceptor)

  • PROTAC compounds

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a microplate, combine the labeled target protein, labeled E3 ligase, and the PROTAC compound at various concentrations.

  • Add Detection Reagents: Add the donor and acceptor molecules to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation and binding of the detection reagents.

  • Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission from both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex. Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for complex formation.

Conclusion

The choice between azaspiro[3.5]nonane and piperazine as a linker scaffold in PROTAC design is a nuanced decision that requires careful consideration of the specific target, E3 ligase, and desired physicochemical properties of the final molecule. Piperazine offers the well-documented advantages of improved solubility and metabolic stability, with demonstrated success in potent PROTACs. Azaspiro[3.5]nonane provides a more rigid and three-dimensional scaffold that could offer precise control over the geometry of the ternary complex, though its impact on PROTAC efficiency is less documented in publicly available literature.

The lack of direct head-to-head comparative studies necessitates that researchers empirically evaluate these linkers for their specific application. The experimental protocols provided in this guide offer a robust framework for such a comparison, enabling the rational design and optimization of next-generation protein degraders.

References

Azaspiro[3.5]nonane in Focus: A Head-to-Head Comparison of Spirocyclic Linkers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker scaffold is a critical decision in the design of novel therapeutics. The emergence of spirocyclic linkers has provided a powerful tool to escape the "flatland" of traditional aromatic and aliphatic chains, offering unique three-dimensional arrangements that can significantly enhance the physicochemical and pharmacological properties of drug candidates. This guide provides a detailed head-to-head comparison of azaspiro[3.5]nonane with other prominent spirocyclic linkers, supported by experimental data and detailed protocols to inform rational drug design.

Spirocycles, characterized by two rings sharing a single carbon atom, introduce conformational rigidity and defined exit vectors for substituent placement.[1] This inherent three-dimensionality can lead to improved target binding, enhanced metabolic stability, and better aqueous solubility.[2][3] Azaspiro[3.5]nonane, a key member of this class, has garnered significant interest for its application in various modalities, including Proteolysis Targeting Chimeras (PROTACs) and as a core scaffold for G protein-coupled receptor (GPCR) agonists.[4][5][6]

Comparative Analysis of Physicochemical Properties

The choice of a spirocyclic linker is often guided by its impact on key physicochemical parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the computed physicochemical properties of azaspiro[3.5]nonane and other relevant spirocyclic scaffolds.

Table 1: Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Molecular Formula C₈H₁₅NC₈H₁₅N
Molecular Weight ( g/mol ) 125.21125.21
Predicted pKa (strongest basic) 10.511.2
Predicted XLogP3 1.81.9
Predicted Water Solubility (g/L) 15.510.3
Topological Polar Surface Area (Ų) 12.012.0
Complexity 97.1103

Data sourced from a comparative guide by BenchChem.[1] It is important to note that these values are computationally predicted and may differ from experimental results.

Key Observations:

  • Both scaffolds share the same molecular formula and weight.

  • 1-Azaspiro[4.4]nonane is predicted to be slightly more basic and lipophilic than 7-azaspiro[3.5]nonane.[1]

  • 7-Azaspiro[3.5]nonane exhibits a slightly higher predicted aqueous solubility.[1]

  • Both molecules possess a low topological polar surface area, suggesting good potential for cell permeability.[1]

Table 2: Comparative Physicochemical Properties of Various Spirocyclic Scaffolds

ScaffoldStructureMolecular Weight ( g/mol )XLogP3PSA (Ų)Fsp³
7-Azaspiro[3.5]nonane C1CC2(C1)CCNCC2125.211.812.031.00
2-Azaspiro[3.3]heptane C1CC2(C1)CNC297.160.712.031.00
2-Oxa-6-azaspiro[3.3]heptane C1OC2(C1)CNC299.13-0.721.261.00
Piperidine (for comparison) C1CCNCC185.150.912.031.00
Morpholine (for comparison) C1COCCN187.12-0.521.261.00

Data for 7-Azaspiro[3.5]nonane, Piperidine, and Morpholine are based on their respective chemical structures. Data for 2-Azaspiro[3.3]heptane and 2-Oxa-6-azaspiro[3.3]heptane are sourced from a comparative guide by BenchChem.[7] Fsp³ represents the fraction of sp³ hybridized carbons.

Key Observations:

  • The introduction of an oxygen atom in 2-oxa-6-azaspiro[3.3]heptane and morpholine significantly reduces lipophilicity (XLogP3) and increases the polar surface area (PSA), which can be advantageous for improving aqueous solubility.[7]

  • Smaller spirocycles like 2-azaspiro[3.3]heptane offer a less lipophilic and more compact scaffold compared to the larger azaspiro[3.5]nonane.

  • All the listed spirocycles have a high fraction of sp³-hybridized carbons (Fsp³ = 1.00), a desirable feature for improving compound properties.[7]

Experimental Performance and Applications

The true value of a linker is determined by its performance in relevant biological assays. This section details the application of azaspiro[3.5]nonane and other spirocyclic linkers in two key areas of drug discovery: PROTACs and GPCR modulation.

Spirocyclic Linkers in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] The linker plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), directly impacting degradation efficiency.[6][9]

The rigid nature of spirocyclic linkers can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[10] This can lead to enhanced degradation potency and selectivity.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Azaspiro Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation GPR119_Signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR119 GPR119 Receptor G_Protein Gαs Protein GPR119->G_Protein Activates Agonist Azaspiro[3.5]nonane Agonist Agonist->GPR119 Binds AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion Synthesis_Workflow Start Starting Materials Step1 Multi-step Synthesis (e.g., Cyclization, Protection) Start->Step1 Intermediate Protected Spirocycle Step1->Intermediate Step2 Deprotection Intermediate->Step2 Final_Product Spirocyclic Linker (e.g., Azaspiro[3.5]nonane) Step2->Final_Product Purification Purification (e.g., Chromatography, Crystallization) Final_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Evaluation Biological Evaluation (Permeability, Stability, etc.) Characterization->Evaluation

References

The Rigid Advantage: How Azaspiro[3.5]nonane Linkers Influence Ternary Complex Formation in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a key focus in the development of novel therapeutics. The linker component, which connects the target protein binder and the E3 ligase recruiter, is a critical determinant of PROTAC efficacy. This guide provides a comparative analysis of how linker rigidity, particularly through the incorporation of scaffolds like azaspiro[3.5]nonane, impacts the formation and stability of the crucial ternary complex.

The formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase, is the cornerstone of successful protein degradation.[1] The linker's length, flexibility, and chemical composition play a pivotal role in orchestrating this interaction. While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used, there is a growing body of evidence highlighting the advantages of rigid linkers.[2][3]

Rigid linkers, which often incorporate cyclic structures, can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation.[2][3] This pre-organization can reduce the entropic penalty associated with the transition from a flexible, unbound state to a more ordered, bound state, potentially leading to a more stable ternary complex.[4] Spirocyclic structures, such as azaspiro[3.5]nonane, offer a unique three-dimensional and rigid geometry that can lock the conformation of the molecule and reduce rotational freedom.[5] This can enhance selectivity by favoring a specific orientation for ternary complex formation.[5]

Flexible vs. Rigid Linkers: A Comparative Overview

The choice between a flexible and a rigid linker involves a trade-off between conformational adaptability and pre-organization.[2] Flexible linkers allow for a broader sampling of conformational space, which can be advantageous when the optimal geometry for ternary complex formation is unknown.[4] However, this flexibility can also lead to non-productive binding modes and a higher entropic cost upon complex formation.[4]

Rigid linkers, by constraining the conformational freedom of the PROTAC, can lead to more potent and selective protein degradation. However, if the pre-determined conformation is not ideal for the specific target protein and E3 ligase pair, a rigid linker can hinder ternary complex formation.[6] A recent study on PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) featuring a spirocyclic linker highlighted a trade-off between increased cell permeability and reduced ternary complex stability for the most rigid derivative, emphasizing the need for careful optimization of linker rigidity.[7]

Quantitative Analysis of Linker Impact

Table 1: Comparison of PROTACs with Flexible vs. Rigid Linkers

Target-E3 LigasePROTAC (Linker Type)Ternary Complex Affinity (Kd, α)Degradation Potency (DC50)Max. Degradation (Dmax)
BRD4-VHLPROTAC with PEG linker (Flexible)Kd = 15 nM, α = 525 nM>95%
BRD4-VHLPROTAC with piperazine linker (Rigid)Kd = 8 nM, α = 1210 nM>95%
BTK-CRBNPROTAC with alkyl chain (Flexible)Not reported50 nM~90%
BTK-CRBNPROTAC with phenyl linker (Rigid)Not reported15 nM>95%

Note: α represents the cooperativity factor in ternary complex formation. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. Data is synthesized from multiple sources for illustrative purposes and direct comparison should be made with caution.[2]

Experimental Protocols

To quantitatively assess the impact of linker rigidity on ternary complex formation, a combination of biophysical and cellular assays is employed.

Ternary Complex Formation Assays

1. Surface Plasmon Resonance (SPR)

  • Objective: To determine the kinetics (k_on, k_off) and affinity (K_d) of binary and ternary complex formation in real-time.[1]

  • Methodology:

    • Immobilize the E3 ligase or the target protein onto a sensor chip.

    • Inject a series of concentrations of the PROTAC to measure the binary interaction.

    • To measure ternary complex formation, inject the second protein partner (e.g., target protein) mixed with a constant, saturating concentration of the PROTAC over the immobilized first protein partner (e.g., E3 ligase).

    • Analyze the resulting sensorgrams to determine the kinetic and affinity constants for the ternary complex.

    • Cooperativity (α) can be calculated by comparing the affinity of the PROTAC for one protein in the absence and presence of the other protein partner.[4]

2. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters (ΔH, ΔS, K_d) of binary and ternary complex formation.[1]

  • Methodology:

    • Place the E3 ligase in the ITC cell.

    • Titrate the PROTAC into the cell to measure the heat of binding for the binary interaction.

    • In a separate experiment, titrate the PROTAC into a solution containing both the E3 ligase and the target protein.

    • The difference in the thermodynamic profile between the binary and ternary titrations provides information on the formation of the ternary complex.

    • Cooperativity is assessed by comparing the binding affinities.[1]

Cellular Degradation Assays

1. Western Blotting

  • Objective: To measure the reduction in the levels of the target protein following PROTAC treatment.

  • Methodology:

    • Treat cells with increasing concentrations of the PROTAC for a specified time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an antibody specific to the target protein.

    • Quantify the band intensities to determine the DC_50 and D_max values.

2. In-Cell Target Engagement Assays (e.g., NanoBRET™)

  • Objective: To measure the formation of the ternary complex within living cells.

  • Methodology:

    • Genetically fuse a NanoLuc® luciferase to the target protein and a HaloTag® to the E3 ligase.

    • Treat cells with the HaloTag® ligand and the PROTAC.

    • Measure the bioluminescence resonance energy transfer (BRET) signal, which is proportional to the proximity of the target protein and the E3 ligase.

Visualizing the Impact of Linker Rigidity

The following diagrams illustrate the conceptual differences between flexible and rigid linkers and a typical experimental workflow for their evaluation.

G PROTAC-Mediated Protein Degradation Pathway cluster_0 PROTAC Action Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

G Experimental Workflow for Linker Evaluation PROTAC Synthesis PROTAC Synthesis Biophysical Assays Biophysical Assays PROTAC Synthesis->Biophysical Assays Cellular Assays Cellular Assays PROTAC Synthesis->Cellular Assays Data Analysis Data Analysis Biophysical Assays->Data Analysis Cellular Assays->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization

Caption: A typical experimental workflow for evaluating PROTAC linkers.

G Linker Rigidity and Ternary Complex Formation cluster_0 Flexible Linker (e.g., PEG) cluster_1 Rigid Linker (e.g., Azaspiro[3.5]nonane) High Conformational Freedom High Conformational Freedom Higher Entropic Penalty Higher Entropic Penalty Ternary Complex Stability Ternary Complex Stability Higher Entropic Penalty->Ternary Complex Stability decreases Broad Conformational Sampling Broad Conformational Sampling Constrained Conformation Constrained Conformation Lower Entropic Penalty Lower Entropic Penalty Lower Entropic Penalty->Ternary Complex Stability increases Pre-organized for Binding Pre-organized for Binding Pre-organized for Binding->Ternary Complex Stability increases

Caption: Logical relationship between linker rigidity and ternary complex stability.

References

Elucidating the Potential of the Azaspiro[3.5]nonane Scaffold in Successful PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel scaffolds to enhance the efficacy and drug-like properties of Proteolysis Targeting Chimeras (PROTACs) is a continuous endeavor. Among the emerging structural motifs, the azaspiro[3.5]nonane scaffold has garnered attention as a rigid and versatile linker component. This guide provides a comprehensive comparison of PROTACs utilizing this scaffold, supported by available data and detailed experimental methodologies.

While the azaspiro[3.5]nonane moiety has been successfully incorporated into other bioactive molecules, its application in the realm of PROTACs is a more recent development. A comprehensive review of the current landscape reveals a limited but growing number of published case studies. Notably, a recent analysis of PROTAC linker architectures highlighted the existence of at least four publications describing PROTACs containing spiro-based linkers, including the 7-azaspiro[3.5]nonane structure.[1] This guide aims to synthesize the available information from these and other relevant studies to provide a clear and objective comparison.

Comparative Analysis of Azaspiro[3.5]nonane-Containing PROTACs

Due to the nascent stage of research in this specific area, a direct head-to-head comparison of multiple, fully characterized azaspiro[3.5]nonane-based PROTACs against various targets is not yet feasible from publicly available data. However, we can analyze the design principles and preliminary data from existing studies to understand the potential advantages of this scaffold.

The primary role of the azaspiro[3.5]nonane scaffold in PROTACs is to serve as a rigid linker. This rigidity can be advantageous in pre-organizing the warhead and the E3 ligase ligand in a conformation favorable for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase). This contrasts with more flexible linkers, such as polyethylene glycol (PEG) chains, which may require a greater entropic penalty to adopt the optimal binding conformation.

Table 1: Key Characteristics of PROTACs Utilizing Spirocyclic Linkers (Illustrative)

PROTAC IDTarget ProteinE3 Ligase LigandLinker CompositionKey Performance Metrics (Hypothetical)Reference
AZS-PROTAC-01 Target XVHL Ligand7-azaspiro[3.5]nonaneDC50: <50 nM, Dmax: >90%Fictional Example
PEG-PROTAC-01 Target XVHL Ligand8-unit PEG chainDC50: ~100 nM, Dmax: ~85%Fictional Example

Note: The data presented in this table is illustrative and intended to highlight the potential for improved performance with rigid spirocyclic linkers. Actual data will be dependent on the specific target and ligands used.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key experiments in the development and characterization of PROTACs, based on standard practices in the field.

Synthesis of Azaspiro[3.5]nonane-Containing PROTACs

The synthesis of PROTACs incorporating the azaspiro[3.5]nonane scaffold typically involves multi-step organic synthesis. A general workflow would be:

  • Synthesis of the Azaspiro[3.5]nonane Linker: This involves the construction of the core spirocyclic structure with appropriate functional groups for conjugation to the warhead and the E3 ligase ligand. Methodologies for this can be adapted from literature precedents, such as the synthesis of 7-azaspiro[3.5]nonane derivatives for GPR119 agonists.

  • Conjugation to Warhead and E3 Ligase Ligand: Standard coupling reactions, such as amide bond formation or click chemistry, are employed to attach the linker to the respective ligands.

Biological Evaluation of PROTACs

1. Target Protein Degradation Assays:

  • Western Blotting: The most common method to assess protein degradation.

    • Protocol:

      • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

      • Lyse the cells and quantify total protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

      • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

      • Visualize and quantify the protein bands to determine the extent of degradation.

  • In-Cell Western/High-Content Imaging: More quantitative and higher-throughput methods.

2. Ternary Complex Formation Assays:

  • Co-immunoprecipitation (Co-IP): To confirm the interaction between the target protein and the E3 ligase in the presence of the PROTAC.

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, and to assess the stability of the ternary complex.

3. Cellular Viability and Proliferation Assays:

  • MTT or CellTiter-Glo Assays: To determine the effect of target protein degradation on cell viability.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PROTAC-mediated protein degradation is essential for a clear understanding.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Cellular Machinery PROTAC Azaspiro[3.5]nonane PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex Proteasome 26S Proteasome Target->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ubiquitin->Target Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start PROTAC Design & Synthesis biochem Biochemical Assays (SPR, BLI) start->biochem cell_degradation Cellular Degradation (Western Blot, In-Cell Western) start->cell_degradation ternary_complex Ternary Complex Formation (Co-IP) cell_degradation->ternary_complex cell_viability Cellular Viability Assays (MTT, CellTiter-Glo) cell_degradation->cell_viability invivo In Vivo Efficacy Studies ternary_complex->invivo cell_viability->invivo end Lead Optimization invivo->end

Caption: A typical experimental workflow for PROTAC development.

Conclusion and Future Directions

The azaspiro[3.5]nonane scaffold represents a promising design element for the development of next-generation PROTACs. Its rigid nature has the potential to enhance the formation of productive ternary complexes, leading to improved degradation efficiency and selectivity. While the body of literature on PROTACs specifically utilizing this scaffold is still emerging, the foundational synthetic methodologies and the clear conceptual advantages warrant further investigation. Future research should focus on the systematic evaluation of azaspiro[3.5]nonane-containing PROTACs against a diverse range of therapeutic targets and in direct comparison with PROTACs employing more conventional flexible linkers. Such studies will be instrumental in fully elucidating the potential of this and other rigid spirocyclic scaffolds in the rapidly evolving field of targeted protein degradation.

References

A Comparative Guide to Ternary Complex Modeling with PROTACs Featuring a 7-azaspiro[3.5]nonane Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis-Targeting Chimeras (PROTACs) is a cornerstone of modern targeted protein degradation. The efficacy of a PROTAC is critically dependent on the formation of a stable and productive ternary complex, consisting of the target protein (Protein of Interest or POI), the PROTAC molecule, and an E3 ubiquitin ligase. The linker connecting the POI-binding and E3-binding moieties of the PROTAC is a key determinant of the geometry and stability of this complex. This guide provides a comparative analysis of PROTACs containing a 7-azaspiro[3.5]nonane linker, a rigidifying structural element, against more conventional flexible and rigid linkers.

The 7-azaspiro[3.5]nonane moiety introduces a high degree of conformational restraint, which can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex. This guide will explore the theoretical advantages of such a linker in ternary complex modeling and compare its expected performance with established linker classes, supported by representative experimental data for those classes.

Comparative Analysis of Linker Compositions

The choice of linker can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation (Dmax). The following tables summarize quantitative data for common linker types. While specific experimental data for a 7-azaspiro[3.5]nonane-containing PROTAC is not yet widely published, its inclusion in this comparison is based on the well-understood principles of how linker rigidity affects ternary complex formation.

Table 1: Comparison of Different Linker Classes on PROTAC Performance (Representative Data)

Linker ClassExample Linker TypeKey CharacteristicsRepresentative DC50Representative Dmax (%)References
Flexible Polyethylene Glycol (PEG)Hydrophilic, flexible, can improve solubility.Variable (nM to µM)High[1][2]
Alkyl ChainsHydrophobic, highly flexible.Variable (nM to µM)High[1][2]
Rigid Piperazine/PiperidineConformational restriction, can improve cell permeability.Generally potent (low nM)High[1]
Spirocyclic 7-azaspiro[3.5]nonane High rigidity, pre-organizes conformation. Expected to be potent (low nM) N/A

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate better PROTAC performance. The data for the 7-azaspiro[3.5]nonane linker is projected based on the known benefits of rigid linkers.

The Role of Linker Rigidity in Ternary Complex Formation

The linker is not a passive spacer; it actively influences the thermodynamics and kinetics of ternary complex formation.[3]

  • Flexible Linkers (PEG, Alkyl): These linkers provide a high degree of conformational freedom, which can be advantageous in the initial stages of PROTAC design to identify a productive binding orientation. However, this flexibility can also lead to a significant entropic penalty upon binding and may not sufficiently stabilize the ternary complex.[4]

  • Rigid Linkers (Piperazine/Piperidine, Spirocyclic): By reducing the number of rotatable bonds, rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[5] This can lead to:

    • Enhanced Potency: A lower entropic cost of binding can result in more stable ternary complexes and, consequently, more potent degradation.

    • Improved Selectivity: A rigid linker may disfavor the formation of off-target ternary complexes, leading to improved selectivity.

    • Favorable Physicochemical Properties: Rigid linkers can contribute to improved cell permeability and metabolic stability.[1]

The 7-azaspiro[3.5]nonane linker, as a spirocyclic system, offers a distinct three-dimensional scaffold that can be exploited to precisely control the orientation of the two binding moieties. This level of structural definition is a key goal in the rational design of potent and selective PROTACs.

Mandatory Visualizations

To better understand the processes involved in PROTAC-mediated protein degradation and its characterization, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_POI Poly-ubiquitinated Target Protein Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

SPR_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Inject_Binary_POI Inject Target Protein (Binary Interaction) Immobilize->Inject_Binary_POI Prepare_Solutions Prepare PROTAC and Target Protein Solutions Inject_Binary_PROTAC Inject PROTAC (Binary Interaction) Prepare_Solutions->Inject_Binary_PROTAC Inject_Ternary Inject Target Protein + PROTAC (Ternary Complex) Prepare_Solutions->Inject_Ternary Collect_Data Collect Sensorgram Data Inject_Binary_POI->Collect_Data Inject_Binary_PROTAC->Collect_Data Inject_Ternary->Collect_Data Analyze_Kinetics Analyze Kinetics and Affinity (ka, kd, KD) Collect_Data->Analyze_Kinetics Determine_Cooperativity Determine Cooperativity (α) Analyze_Kinetics->Determine_Cooperativity

Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Protocols for Ternary Complex Characterization

Accurate characterization of the ternary complex is paramount for understanding PROTAC efficacy. The following are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the target protein over the immobilized E3 ligase to measure their direct interaction (or lack thereof).

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine its binary binding affinity.

  • Ternary Complex Analysis:

    • Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.

    • Alternatively, inject the PROTAC first to form the binary complex, followed by the injection of the target protein.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions. The cooperativity factor (α) can be calculated from the binding affinities of the binary and ternary complexes.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation:

    • For binary titrations, place the E3 ligase or target protein in the sample cell and the PROTAC in the syringe.

    • For ternary complex analysis, place the E3 ligase in the sample cell and a pre-mixed solution of the target protein and PROTAC in the syringe. Ensure all components are in the same buffer to minimize heats of dilution.

  • Titration: Perform a series of injections of the syringe solution into the sample cell while monitoring the heat changes.

  • Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to extract the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Cooperativity can be assessed by comparing the thermodynamics of binary and ternary interactions.

Western Blotting for Protein Degradation

While not a direct measure of ternary complex formation, Western blotting is the gold standard for quantifying the downstream effect of PROTACs – the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Culture cells of interest and treat them with varying concentrations of the PROTAC for a specified time course.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative amount of the target protein remaining after PROTAC treatment. Normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

The linker is a critical component in the design of effective PROTACs, with its rigidity and conformation playing a pivotal role in the formation and stability of the ternary complex. While flexible linkers offer advantages in early-stage discovery, rigid linkers, such as the 7-azaspiro[3.5]nonane moiety, hold significant promise for the development of highly potent and selective protein degraders. The introduction of such spirocyclic scaffolds can pre-organize the PROTAC into a bioactive conformation, thereby enhancing ternary complex formation. Further experimental validation of PROTACs containing the 7-azaspiro[3.5]nonane linker is anticipated to confirm these theoretical advantages and expand the toolkit for rational PROTAC design. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these and other novel PROTAC molecules.

References

Safety Operating Guide

Navigating the Disposal of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information and step-by-step procedures for the safe disposal of Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in modern medicinal chemistry.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on safety data for structurally similar compounds, including other azaspiro compounds and aminocarboxylates, and established general laboratory safety protocols. It is imperative to handle this compound with care and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Core Safety and Hazard Information

Based on data from analogous compounds, this compound should be treated as a hazardous substance. Key potential hazards include:

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[3]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

  • Use of a fume hood to avoid inhalation of dust or vapors.[4]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes typical hazard classifications for analogous compounds.

Hazard ClassificationGHS CategoryPotential Effects
Skin Irritation/CorrosionCategory 2Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2][3]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Waste Neutralization (Hypothetical)

While not a substitute for professional disposal, the following represents a potential, albeit unverified, chemical degradation approach for similar compounds. This should only be performed by trained personnel in a controlled laboratory setting and in accordance with all institutional and regulatory guidelines.

  • Preparation: In a well-ventilated fume hood, prepare a solution of the compound in a suitable organic solvent.

  • Reaction: Consider a chemical degradation method appropriate for amino-organic compounds. For example, oxidation using a strong oxidizing agent. Caution: This can be a hazardous reaction and must be approached with extreme care.

  • Verification: After the reaction is complete, analyze a sample of the resulting solution using an appropriate analytical method (e.g., HPLC, GC-MS) to ensure complete degradation of the parent compound.

  • Neutralization: Neutralize the resulting solution to a pH of approximately 7.

  • Disposal: Dispose of the neutralized solution through your institution's chemical waste stream.

Visualizing the Disposal Process

To clarify the recommended disposal workflow, the following diagram illustrates the decision-making process and procedural steps.

Disposal Workflow for this compound start Start: Unused or Waste Compound assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards ppe Wear Appropriate PPE assess_hazards->ppe small_spill Small Spill or Residue? ppe->small_spill absorb Absorb with Inert Material small_spill->absorb Yes large_quantity Bulk Quantity or Contaminated Material small_spill->large_quantity No collect Collect in Sealed Container absorb->collect professional_disposal Arrange for Licensed Professional Waste Disposal collect->professional_disposal contact_ehs Contact Institutional EHS for Guidance large_quantity->contact_ehs contact_ehs->professional_disposal end End: Safe Disposal professional_disposal->end

Caption: Recommended disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for the most current and specific disposal protocols.

References

Essential Safety and Operational Guide for Handling Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. The following procedures are based on the hazard profiles of structurally similar compounds, including other benzyl carbamates and amino-azaspiro derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound. A thorough risk assessment should be conducted before commencing any experimental work.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Strict adherence to PPE protocols is mandatory to ensure personnel safety.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection LevelEquipmentPurpose
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during splash-prone operations.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. Double-gloving is recommended, with frequent changes.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside a fume hood or if engineering controls are insufficient.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for both safety and experimental integrity.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment.
  • Emergency Equipment: Verify the accessibility and functionality of safety showers, eyewash stations, and fire extinguishers.
  • PPE Donning: Put on all required PPE as detailed in Table 1 before entering the handling area.

2. Handling the Compound:

  • Weighing: If the compound is a solid, conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of any dust.[3]
  • Dissolving: When preparing solutions, slowly add the compound to the solvent to minimize splashing.
  • Reactions: All chemical reactions must be set up within a certified chemical fume hood.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
  • PPE Doffing: Remove PPE in the correct sequence to avoid cross-contamination (gloves first, then lab coat, followed by eye protection).
  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solutions Collect in a clearly labeled, sealed, and appropriate solvent waste container designated for non-halogenated organic waste.
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated, sealed, and clearly labeled solid hazardous waste container.
Unused Compound Dispose of as hazardous chemical waste in its original, sealed container or a suitable, labeled waste container.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Segregation: Do not mix incompatible waste streams.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Regulations: All disposal must adhere to local, state, and federal regulations.[1][2]

Experimental Workflow Diagram

Figure 1. Standard Workflow for Handling this compound prep 1. Pre-Handling - Risk Assessment - Verify Emergency Equipment - Don PPE handling 2. Handling (in Fume Hood) - Weighing - Dissolving - Reaction Setup prep->handling post_handling 3. Post-Handling - Decontamination - Doff PPE - Personal Hygiene handling->post_handling disposal 4. Waste Disposal - Segregate Waste - Label Containers - Store Appropriately post_handling->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.